2-Methyl-4-(trifluoromethyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-4-6(9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSPVWAKZZUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623419 | |
| Record name | 2-Methyl-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23984-82-9 | |
| Record name | 2-Methyl-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I've observed a significant and growing interest in fluorinated organic compounds within the pharmaceutical and material science sectors. The unique electronic properties of fluorine and trifluoromethyl groups can dramatically alter the physicochemical and biological characteristics of a molecule. This guide focuses on a particularly noteworthy example: 2-Methyl-4-(trifluoromethyl)benzoic acid. Its strategic placement of a methyl and a trifluoromethyl group on the benzoic acid scaffold presents a fascinating case study in molecular design. This document is crafted to provide a comprehensive technical overview for researchers actively engaged in drug discovery and development, offering not just data, but also the scientific rationale behind the experimental methodologies.
Molecular Structure and Key Identifiers
This compound is an organic compound with the chemical formula C₉H₇F₃O₂[1][2]. It belongs to the class of aromatic carboxylic acids. The structure is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methyl group at position 2, and a trifluoromethyl group at position 4.
Systematic IUPAC Name: this compound
Molecular Formula: C₉H₇F₃O₂[1][2]
Molecular Weight: 204.15 g/mol [1]
InChI Key: VGRSPVWAKZZUFU-UHFFFAOYSA-N[2]
Canonical SMILES: CC1=C(C=CC(=C1)C(F)(F)F)C(=O)O[2]
The strategic placement of the electron-donating methyl group ortho to the carboxylic acid and the strongly electron-withdrawing trifluoromethyl group para to the methyl group significantly influences the molecule's electronic distribution, acidity, and lipophilicity. These features are critical in its application as a building block in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, guiding formulation, and predicting its pharmacokinetic profile.
Summary of Physicochemical Data
| Property | Value | Source/Method |
| Molecular Weight | 204.15 g/mol | Calculated |
| Melting Point | Not explicitly available in searched literature. | Experimental determination required. |
| Boiling Point | Not available. | Likely to decompose at higher temperatures. |
| Aqueous Solubility | Predicted to have relatively low solubility in water. | Inferred from related compounds[3]. |
| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents. | Inferred from related compounds[3]. |
| pKa | 3.24 (Predicted) | Computational Prediction[2] |
| LogP | 2.71202 (Predicted) | Computational Prediction[1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Computational Prediction[1] |
In-Depth Analysis of Key Properties
Acidity (pKa): The predicted pKa of 3.24 suggests that this compound is a stronger acid than benzoic acid (pKa ≈ 4.2)[2]. This increased acidity is attributed to the powerful electron-withdrawing effect of the trifluoromethyl group, which stabilizes the carboxylate anion through inductive effects. This property is crucial in forming stable salts and in its interactions with biological targets.
Lipophilicity (LogP): The predicted LogP value of 2.71 indicates a moderate lipophilicity[1]. The trifluoromethyl group is known to significantly increase lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve its binding affinity to protein targets[4]. This is a key consideration in drug design for optimizing pharmacokinetic properties.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of a compound. While specific spectra for this compound are not widely published, data from closely related isomers can provide valuable insights into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and trifluoromethyl groups. For comparison, the ¹H NMR spectrum of the isomeric 2-(Trifluoromethyl)benzoic acid in CDCl₃ shows signals around 12.17 ppm (carboxylic acid), and between 7.54 and 8.06 ppm (aromatic protons)[1].
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will also be a key diagnostic peak. For instance, the ¹³C NMR spectrum of 4-(trifluoromethyl)benzoic acid shows characteristic peaks for the aromatic carbons and the carboxyl group[3][7].
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorption bands of the functional groups. Key expected absorptions include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group, expected around 1700 cm⁻¹.
-
C-F stretching bands for the trifluoromethyl group, typically in the region of 1100-1350 cm⁻¹.
-
C-H stretching and bending vibrations for the methyl and aromatic groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry of related trifluoromethyl benzoic acids typically shows a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragments corresponding to the trifluoromethylated benzene ring[4].
Experimental Protocols
The following section outlines detailed methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and provide a framework for obtaining reliable data.
Determination of Melting Point
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a rate of 10-15 °C per minute for a preliminary determination.
-
The approximate melting point is noted.
-
A second, fresh sample is prepared, and the temperature is raised rapidly to within 15-20 °C of the approximate melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
Figure 1: Workflow for Melting Point Determination.
Determination of Aqueous pKa by UV-Vis Spectrophotometry
Rationale: The pKa is a measure of the acidity of a compound. UV-Vis spectrophotometry can be used to determine the pKa by measuring the change in absorbance at a specific wavelength as a function of pH.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 7).
-
Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the acid but different pH values.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.
-
Measure the absorbance of each solution at this selected wavelength.
-
Plot the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 23984-82-9: Benzoic acid, 2-methyl-4-(trifluoromethyl)- [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS#:345-28-8 | Benzoic acid,2-hydroxy-4-(trifluoromethyl)-, methyl ester | Chemsrc [chemsrc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to 2-Methyl-4-(trifluoromethyl)benzoic Acid (CAS No. 23984-82-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-Methyl-4-(trifluoromethyl)benzoic acid is a specialized aromatic carboxylic acid that has garnered significant interest as a versatile building block in organic synthesis. Its unique trifluoromethyl-substituted scaffold makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of both a carboxylic acid handle for diverse chemical transformations and a lipophilic trifluoromethyl group allows for the fine-tuning of physicochemical and pharmacokinetic properties of target molecules. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on its role in contemporary drug discovery and development. The trifluoromethyl group is known to enhance properties such as metabolic stability, binding affinity, and lipophilicity in drug candidates, making this compound a key player in medicinal chemistry.[1][2]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 23984-82-9 | ChemScene[3] |
| Molecular Formula | C₉H₇F₃O₂ | ChemScene[3] |
| Molecular Weight | 204.15 g/mol | ChemScene[3] |
| Predicted pKa | 3.24 ± 0.25 | Guidechem[4] |
| Storage | Store at room temperature, sealed in a dry environment. | BLD Pharm[2] |
Safety Information:
This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).[5]
Synthesis and Purification: A Practical Approach
While several synthetic routes to substituted benzoic acids are known, a common and reliable method for the preparation of this compound involves a Grignard reaction. This approach leverages the commercially available 1-bromo-2-methyl-4-(trifluoromethyl)benzene as a starting material.
Proposed Synthetic Pathway: Grignard Carboxylation
The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds.[4][5] In this proposed synthesis, the aryl bromide is converted to the corresponding Grignard reagent, which then acts as a nucleophile, attacking carbon dioxide to form the carboxylate salt. Subsequent acidification yields the desired benzoic acid.
Detailed Experimental Protocol (Hypothesized)
This protocol is based on established procedures for Grignard reactions with similar aryl bromides.[4][5][6][7]
Materials:
-
1-Bromo-2-methyl-4-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Dry ice (solid carbon dioxide)
-
6M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve 1-bromo-2-methyl-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate flask, place an excess of crushed dry ice.
-
Slowly add the prepared Grignard reagent solution to the dry ice with vigorous stirring. A frothy solid or viscous syrup will form.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
-
Work-up and Purification:
-
Slowly quench the reaction mixture by adding 6M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃.
-
Acidify the aqueous bicarbonate layer with 6M HCl to precipitate the benzoic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Spectroscopic Characterization
¹H NMR (Expected):
-
A singlet for the methyl protons (CH₃) around 2.4-2.6 ppm.
-
Aromatic protons will appear in the range of 7.5-8.2 ppm, showing characteristic splitting patterns (doublets and a singlet or doublet of doublets) based on their coupling with each other and the fluorine atoms of the CF₃ group.
-
A broad singlet for the carboxylic acid proton (COOH) typically downfield, above 10 ppm.
¹³C NMR (Expected):
-
The methyl carbon (CH₃) will appear around 20-22 ppm.
-
Aromatic carbons will resonate in the region of 120-140 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
The carboxylic acid carbonyl carbon (COOH) will be observed in the range of 165-175 ppm.
¹⁹F NMR (Expected):
-
A singlet for the trifluoromethyl group (CF₃) is expected. The chemical shift will be in the typical range for aryl-CF₃ groups.
IR Spectroscopy (Expected):
-
A broad O-H stretch from the carboxylic acid dimer, typically centered around 2500-3300 cm⁻¹.
-
A sharp C=O stretch for the carboxylic acid carbonyl at approximately 1700-1725 cm⁻¹.
-
Strong C-F stretching vibrations in the 1100-1350 cm⁻¹ region.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the carboxylic acid functionality, which can undergo a variety of transformations to generate other useful intermediates.
Conversion to Acyl Chloride
A common and highly useful transformation is the conversion of the carboxylic acid to its corresponding acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF). The resulting acyl chloride is a highly reactive intermediate for the synthesis of amides, esters, and ketones.
Role in the Synthesis of Bioactive Molecules
While a direct synthesis of a marketed drug from this compound was not identified in the searched literature, its structural motifs are present in various bioactive molecules. Its use as an intermediate in the synthesis of sulfonylurea herbicides has been reported.[13] The general class of trifluoromethyl-substituted benzoic acids is widely employed in the synthesis of pharmaceuticals. For instance, analogs are used in the creation of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other therapeutic agents. The methyl and trifluoromethyl substitution pattern of the title compound makes it a candidate for creating analogs of existing drugs to explore structure-activity relationships (SAR) and improve drug properties.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its preparation via a Grignard reaction provides a reliable route for its production. The presence of the trifluoromethyl group offers a strategic advantage in the design of new molecules with enhanced biological activity and improved pharmacokinetic profiles. While this guide provides a foundational understanding of its synthesis, characterization, and reactivity, further exploration of its application in the synthesis of specific, novel bioactive compounds will undoubtedly continue to be an active area of research for chemists in both academic and industrial settings.
References
- 1. jelsciences.com [jelsciences.com]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. DSpace [open.bu.edu]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. benchchem.com [benchchem.com]
- 8. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive Spectroscopic and Structural Analysis of 2-Methyl-4-(trifluoromethyl)benzoic Acid
Introduction
2-Methyl-4-(trifluoromethyl)benzoic acid (CAS No. 23984-82-9) is a substituted aromatic carboxylic acid with a molecular formula of C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[1] Its structural complexity, featuring both electron-donating (methyl) and strongly electron-withdrawing (trifluoromethyl) groups, makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, ensuring purity, confirming reaction outcomes, and understanding its physicochemical properties.
This technical guide provides an in-depth, predictive analysis of the key spectroscopic data for this compound. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. This predictive approach serves as a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the carboxylic acid proton, the three aromatic protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The trifluoromethyl group is strongly de-shielding, while the methyl group is shielding.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~11.0 - 13.0 | Singlet, broad | - | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange. |
| ~8.15 | Doublet | J ≈ 8.0 Hz | Ar-H (H6) | This proton is ortho to the electron-withdrawing carboxylic acid group, shifting it significantly downfield. It is coupled to H5. |
| ~7.65 | Doublet | J ≈ 8.0 Hz | Ar-H (H5) | This proton is ortho to the strongly electron-withdrawing CF₃ group. It is coupled to H6. |
| ~7.55 | Singlet | - | Ar-H (H3) | This proton is adjacent to both the CF₃ and methyl groups, and its coupling to neighboring protons would be minimal (meta-coupling), likely appearing as a singlet or a finely split multiplet. |
| ~2.70 | Singlet | - | CH₃ | The methyl group protons attached to the aromatic ring are expected in this region. The signal is a singlet as there are no adjacent protons. |
Rationale is based on spectral data from analogous compounds like 2-(Trifluoromethyl)benzoic acid and 4-(Trifluoromethyl)benzoic acid.[2][3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment and the presence of fluorine, which introduces characteristic C-F coupling.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Quartet (q) J(C-F) (Hz) | Assignment | Rationale |
| ~171.0 | - | C=O | The carboxylic acid carbonyl carbon is expected in this highly deshielded region. |
| ~142.0 | - | C2 | The aromatic carbon bearing the methyl group (C2) is shifted downfield due to substitution. |
| ~134.5 | q, J ≈ 33 Hz | C4 | The carbon attached to the CF₃ group shows a characteristic quartet due to coupling with the three fluorine atoms.[4] |
| ~132.0 | - | C6 | Aromatic CH carbon ortho to the COOH group. |
| ~130.5 | - | C1 | The ipso-carbon attached to the carboxylic acid. |
| ~127.0 | q, J ≈ 4 Hz | C5 | Aromatic CH carbon ortho to the CF₃ group, showing smaller C-F coupling.[4] |
| ~124.0 | q, J ≈ 4 Hz | C3 | Aromatic CH carbon meta to the CF₃ group, showing smaller C-F coupling. |
| ~123.5 | q, J ≈ 272 Hz | CF₃ | The carbon of the trifluoromethyl group itself appears as a strong quartet with a large coupling constant.[4] |
| ~22.0 | - | CH₃ | The aliphatic methyl carbon appears in the typical upfield region. |
Predictions are informed by data from related structures such as 4-(trifluoromethyl)benzoic acid and methyl 4-(trifluoromethyl)benzoate.[4][5]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
NMR Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.
Predicted IR Absorption Bands
Table 3: Predicted Major IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[6] |
| ~3050 | C-H stretch | Aromatic | Characteristic stretching vibration for sp² C-H bonds on the benzene ring. |
| ~2950 | C-H stretch | Aliphatic (CH₃) | Characteristic stretching vibration for sp³ C-H bonds of the methyl group. |
| 1710 - 1680 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption, characteristic of the carbonyl group conjugated with an aromatic ring.[6] |
| 1610, 1580, 1450 | C=C stretch | Aromatic Ring | Multiple bands are expected for the aromatic ring skeletal vibrations.[6] |
| 1320 - 1100 | C-F stretch | Trifluoromethyl | Multiple strong, intense absorptions are characteristic of C-F bonds, making this a prominent feature of the spectrum. |
| ~1300 | C-O stretch | Carboxylic Acid | Coupled C-O stretching and O-H bending vibration. |
| ~920 (broad) | O-H bend | Carboxylic Acid | Out-of-plane bending of the hydrogen-bonded OH group. |
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from air (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly.
IR Analysis Workflow Diagram
Caption: Workflow for IR spectroscopic analysis via ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns observed in techniques like electron ionization (EI) can offer structural clues.
Predicted Mass Spectrum (Electron Ionization)
Under EI-MS conditions, this compound will produce a molecular ion (M⁺•) and several characteristic fragment ions.
Table 4: Predicted Key Ions in EI Mass Spectrum
| Predicted m/z | Ion Formula | Identity | Rationale |
| 204 | [C₉H₇F₃O₂]⁺• | Molecular Ion (M⁺•) | Corresponds to the exact molecular weight of the parent molecule. |
| 187 | [C₉H₆F₃O]⁺ | [M - OH]⁺ | Loss of a hydroxyl radical (•OH) is a common fragmentation pathway for carboxylic acids. |
| 159 | [C₉H₇F₃]⁺• | [M - COOH]⁺• | Loss of the entire carboxyl group as a radical (•COOH) is another characteristic fragmentation. |
| 145 | [C₈H₇O₂]⁺ | [M - CF₃]⁺ | Cleavage of the strong C-CF₃ bond, resulting in the loss of a trifluoromethyl radical. |
| 117 | [C₈H₆]⁺ | [M - CF₃ - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - CF₃]⁺ fragment. |
Experimental Protocol for GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Method:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically operated in split mode to avoid column overloading.
-
Separation: Use a standard nonpolar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure elution of the analyte.
-
-
MS Method:
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Detection: Scan a mass range appropriate for the analyte, for example, m/z 40-300.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with predicted pathways.
MS Analysis Workflow Diagram
Caption: Workflow for Mass Spectrometric analysis.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of this compound. The predicted spectroscopic data presented in this guide—including ¹H and ¹³C NMR chemical shifts and coupling constants, key IR absorption frequencies, and primary mass spectral fragments—offers a detailed roadmap for researchers. By following the outlined experimental protocols, scientists can efficiently acquire and interpret the necessary data to unambiguously confirm the identity and purity of their synthesized material, ensuring the integrity of their subsequent research in drug development and materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]
- 3. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR [m.chemicalbook.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Solubility Profile of 2-Methyl-4-(trifluoromethyl)benzoic Acid: A Technical Guide for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-Methyl-4-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in the public domain, this document outlines a robust theoretical framework for predicting solubility based on Hansen Solubility Parameters (HSPs). This predictive modeling is complemented by a detailed, field-proven experimental protocol for the systematic determination of solubility using the equilibrium shake-flask method, coupled with a validated High-Performance Liquid Chromatography (HPLC) method for precise quantification. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering a practical approach to understanding and manipulating the solubility of this important compound.
Introduction: The Critical Role of Solubility in Drug Development
The bioavailability and efficacy of an active pharmaceutical ingredient (API) are intrinsically linked to its solubility. For intermediates like this compound, understanding their solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and ultimately, the formulation of the final drug product. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in crystallization and purification, and can necessitate the use of larger solvent volumes, increasing both cost and environmental impact.
This guide addresses the critical need for a reliable solubility profile of this compound. By integrating theoretical predictions with actionable experimental protocols, we provide a comprehensive resource for scientists to make informed decisions in the laboratory.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₉H₇F₃O₂ | ChemScene[1] |
| Molecular Weight | 204.15 g/mol | ChemScene[1] |
| CAS Number | 23984-82-9 | ChemScene[1] |
| Predicted pKa | 3.24 ± 0.25 | Guidechem[2] |
| Predicted LogP | 2.71 | ChemScene[1] |
The presence of both a carboxylic acid group, which can participate in hydrogen bonding, and a lipophilic trifluoromethyl group suggests a nuanced solubility profile, with potential for dissolution in a range of polar and non-polar solvents.
Theoretical Solubility Prediction using Hansen Solubility Parameters (HSP)
In the absence of direct experimental data, Hansen Solubility Parameters (HSP) offer a powerful predictive tool. The principle of "like dissolves like" is quantified by comparing the HSPs of the solute with those of various solvents.[3] HSPs are based on the division of the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3]
A good solvent for a particular solute will have HSP values similar to that of the solute. The distance (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher likelihood of solubility.
Estimation of Hansen Solubility Parameters for this compound
As experimental HSPs for this compound are not available, we employ the Stefanis-Panayiotou group contribution method to estimate these values.[4][5] This method allows for the calculation of HSPs based on the molecular structure of the compound.
The molecular structure of this compound is broken down into the following contributing groups:
-
1 x -CH₃
-
3 x =CH- (aromatic)
-
2 x =C< (aromatic)
-
1 x -COOH
-
1 x -CF₃
Using the group contribution values from the Stefanis-Panayiotou method, the estimated Hansen Solubility Parameters for this compound are presented in Table 2.
Table 2: Estimated Hansen Solubility Parameters for this compound
| Parameter | Estimated Value (MPa⁰⁵) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 6.5 |
| δH (Hydrogen Bonding) | 7.0 |
Predicted Solubility in Common Organic Solvents
With the estimated HSPs for our solute, we can now predict its relative solubility in a range of common organic solvents. Table 3 lists the HSPs for selected solvents and the calculated Hansen distance (Ra) to this compound. A lower Ra value suggests better solubility.
Table 3: Hansen Solubility Parameters for Common Organic Solvents and Predicted Solubility of this compound
| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Ra (Hansen Distance) | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 6.9 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.5 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.3 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 16.9 | Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 10.0 | Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 7.2 | Moderate-Low |
| Hexane | 14.9 | 0.0 | 0.0 | 11.9 | Low |
Disclaimer: These are theoretical predictions and should be confirmed by experimental data.
The predictions suggest that this compound will exhibit good solubility in moderately polar solvents like acetone and ethyl acetate, and moderate solubility in alcohols. Its solubility is predicted to be lower in non-polar solvents like toluene and hexane.
Experimental Determination of Solubility: A Step-by-Step Protocol
To validate the theoretical predictions and obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely used technique for this purpose.[3][6]
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Figure 1: Shake-Flask Solubility Determination Workflow
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of the dissolved this compound. A reversed-phase HPLC method with UV detection is a suitable and robust approach for this type of aromatic carboxylic acid.[8][9]
HPLC Method Parameters
The following table outlines the recommended starting parameters for the HPLC analysis. Method optimization may be required.
Table 4: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~230 nm (based on UV spectra of similar benzoic acid derivatives)[10] |
| Injection Volume | 10 µL |
Method Validation Workflow
A validated analytical method ensures data integrity and reliability. The following diagram outlines the key steps in HPLC method validation.
Caption: Figure 2: HPLC Method Validation Workflow
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions from Hansen Solubility Parameters with a detailed, practical protocol for experimental verification, researchers are equipped with the necessary tools to effectively manage the solubility of this key pharmaceutical intermediate. The provided HPLC method offers a robust starting point for accurate quantification, ensuring reliable data for process optimization and formulation development. Adherence to these scientifically sound principles will facilitate more efficient and informed decision-making in the drug development pipeline.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. kinampark.com [kinampark.com]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. bioassaysys.com [bioassaysys.com]
- 8. helixchrom.com [helixchrom.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethyl)benzoic Acid: Starting Material Selection and Strategic Approaches
Abstract
2-Methyl-4-(trifluoromethyl)benzoic acid is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecules such as pharmaceuticals and agrochemicals. The strategic selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis. This technical guide provides an in-depth analysis of the principal synthetic routes to this valuable compound, focusing on the critical choice of precursors. We will explore two primary, field-proven strategies: the direct oxidation of a toluene derivative and the carboxylation of an organometallic species derived from a halogenated precursor. This document will elucidate the mechanistic rationale, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in making informed decisions for their specific synthetic needs.
Retrosynthetic Analysis: Identifying Key Precursors
A retrosynthetic approach to this compound logically disconnects the carboxylic acid functional group, revealing two primary classes of starting materials.
-
C-H Oxidation: The most direct route involves the oxidation of the methyl group of a toluene precursor. This identifies 2-methyl-4-(trifluoromethyl)toluene as a primary starting material.
-
Carbon-Carbon Bond Formation: An alternative disconnection involves the formation of the C-C bond between the aromatic ring and the carboxyl carbon. This points to a nucleophilic aromatic ring equivalent reacting with an electrophilic carbon dioxide source (CO₂). The most common synthetic equivalents for this are organometallic reagents, identifying 1-halo-2-methyl-4-(trifluoromethyl)benzene (where halo is typically Bromo or Iodo) as the key precursor for this strategy.
The choice between these precursors is often dictated by factors such as commercial availability, cost, reaction scalability, and tolerance to other functional groups.
Caption: Retrosynthetic pathways to the target molecule.
Strategy 1: Oxidation of 2-Methyl-4-(trifluoromethyl)toluene
This approach is conceptually the most straightforward, involving the oxidation of the benzylic methyl group of 2-methyl-4-(trifluoromethyl)toluene. The reactivity of the benzylic C-H bonds makes them susceptible to various strong oxidizing agents.
Mechanistic Rationale & Experimental Considerations
The oxidation of alkylarenes is a well-established transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically employed. The reaction proceeds through a radical mechanism, initiated by the abstraction of a benzylic hydrogen. The resulting benzyl radical is stabilized by the aromatic ring and is subsequently oxidized to the carboxylic acid.
Key Considerations:
-
Oxidant Choice: Potassium permanganate is effective and relatively inexpensive, but requires careful temperature control and can generate large amounts of manganese dioxide waste. Nitric acid is also a powerful oxidant but can lead to undesired nitration of the aromatic ring if conditions are not meticulously controlled.
-
Reaction Conditions: These reactions are often run under vigorous conditions (high temperatures, strong acids/bases), which may not be suitable for sensitive substrates. The trifluoromethyl group is generally stable under these conditions.
-
Workup: The workup typically involves filtration to remove oxidant byproducts (e.g., MnO₂) followed by acidification of the aqueous solution to precipitate the benzoic acid product.
Experimental Protocol: Oxidation with Nitric Acid
A representative procedure involves the oxidation of a related substituted toluene, which can be adapted for this synthesis. For instance, the synthesis of 2-trifluoromethylbenzoic acid from 2-trifluoromethyl benzyl dichloride utilizes nitric acid for both hydrolysis and oxidation.[1]
-
Reaction Setup: In a suitable reactor, charge 2-methyl-4-(trifluoromethyl)toluene.
-
Reagent Addition: Slowly add concentrated nitric acid (e.g., 50-70% aqueous solution) to the starting material. The ratio can range from 2:1 to 5:1 by mass (nitric acid:starting material).[1]
-
Heating: Heat the reaction mixture to a temperature between 100-150°C.[1] The reaction is highly exothermic and requires careful monitoring.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to below 10°C. The product, this compound, will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the oxidation synthesis route.
Strategy 2: Carboxylation via Grignard Reagent
This strategy builds the molecule by forming the bond between the aromatic ring and the carboxylic acid carbon. It is a powerful and versatile method, particularly useful when the required halo-aromatic precursor is readily available. The key starting material for this route is 1-bromo-2-methyl-4-(trifluoromethyl)benzene .
Mechanistic Rationale & Experimental Considerations
The Grignard reaction is a cornerstone of organic synthesis.[2][3] It involves two main steps:
-
Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-bromine bond of 1-bromo-2-methyl-4-(trifluoromethyl)benzene. This oxidative addition inverts the polarity at the carbon atom, transforming it from an electrophilic site to a potent nucleophile (a carbanion).[4]
-
Carboxylation: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (often added in solid form as dry ice). This forms a magnesium carboxylate salt.
-
Acidic Workup: Subsequent addition of an aqueous acid (like HCl or H₂SO₄) protonates the carboxylate salt to yield the final benzoic acid product and dissolves the remaining magnesium salts.[4][5]
Key Considerations:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water.[2][3] All glassware must be rigorously dried (e.g., oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[5]
-
Initiation: The reaction between magnesium and the aryl halide can sometimes be difficult to initiate. Methods to start the reaction include crushing the magnesium turnings, adding a small crystal of iodine, or using a sonicator.[5][6]
-
Side Reactions: The primary side product is often a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide.[3] This can be minimized by slow addition of the aryl halide to the magnesium suspension.
Experimental Protocol: Grignard Carboxylation
-
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser (topped with a drying tube), a magnetic stirrer, and a pressure-equalizing dropping funnel.[5] Maintain a dry, inert atmosphere (e.g., nitrogen or argon).
-
Grignard Formation: Place magnesium turnings in the flask. In the dropping funnel, prepare a solution of 1-bromo-2-methyl-4-(trifluoromethyl)benzene in anhydrous diethyl ether.
-
Initiation: Add a small portion of the bromide solution to the magnesium. If the reaction does not start spontaneously (indicated by cloudiness and gentle boiling of the ether), add a crystal of iodine or gently warm the flask.[5][6]
-
Reagent Addition: Once the reaction is initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[4] After the addition is complete, continue to stir until most of the magnesium is consumed.
-
Carboxylation: Cool the flask in an ice bath. Crush solid carbon dioxide (dry ice) into small pieces and add it portion-wise to the vigorously stirred Grignard reagent solution.
-
Quenching and Workup: After the dry ice has sublimed, slowly add aqueous hydrochloric acid (e.g., 6M HCl) to the reaction mixture to protonate the carboxylate and dissolve the magnesium salts.[6]
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization.
Caption: Workflow for the Grignard carboxylation route.
Alternative Strategy: Hydrolysis of a Nitrile Precursor
A third, less common but viable route, is the hydrolysis of 2-methyl-4-(trifluoromethyl)benzonitrile . This method is particularly attractive if the nitrile precursor is more readily accessible or cheaper than the toluene or bromo-derivatives.
Mechanistic Rationale & Experimental Considerations
Nitrile hydrolysis can be performed under either acidic or basic conditions.[7]
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, making the carbon atom more electrophilic and susceptible to attack by water.[8] This initially forms a primary amide, which is then further hydrolyzed to the carboxylic acid.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon.[9] Subsequent proton transfers lead to the formation of an amide intermediate, which is then hydrolyzed under basic conditions to the carboxylate salt.[9] An acidic workup is required to furnish the final product.
Key Considerations:
-
Reaction Conditions: Hydrolysis often requires harsh conditions (strong acids or bases and high temperatures), which could affect other functional groups.
-
Intermediate Amide: The reaction proceeds through an amide intermediate.[9] In some cases, if conditions are not sufficiently forcing, the reaction can stop at the amide stage. Careful control of reaction time and temperature is necessary to drive the reaction to completion.
Comparative Analysis of Starting Materials
The optimal choice of starting material depends on a multi-faceted analysis of project goals, including scale, budget, and available equipment.
| Starting Material | CAS Number | Primary Synthetic Route | Pros | Cons |
| 2-Methyl-4-(trifluoromethyl)toluene | 706-25-2 | Direct Oxidation | - Potentially fewer synthetic steps. - Can be a more atom-economical approach. | - Requires harsh, strong oxidizing agents. - Potential for over-oxidation or side reactions (nitration). - Generates significant chemical waste (e.g., MnO₂). |
| 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | 54962-75-3 | Grignard Carboxylation | - High-yielding and reliable transformation. - Milder overall conditions than direct oxidation. - Generally clean reaction with predictable outcomes. | - Requires strictly anhydrous conditions. - Grignard reagents are highly reactive and moisture-sensitive. - Potential for Wurtz-type coupling side products. |
| 2-Methyl-4-(trifluoromethyl)benzonitrile | 187645-66-1 | Nitrile Hydrolysis | - Useful if the nitrile is a readily available precursor. - Avoids organometallic intermediates. | - Requires harsh hydrolytic conditions (strong acid/base, heat). - Reaction can sometimes be sluggish or stop at the amide intermediate. |
Conclusion
The synthesis of this compound is most effectively approached via two primary pathways, each defined by its starting material. The oxidation of 2-methyl-4-(trifluoromethyl)toluene offers a direct, albeit harsh, method suitable for robust process chemistry. In contrast, the carboxylation of the Grignard reagent derived from 1-bromo-2-methyl-4-(trifluoromethyl)benzene provides a more controlled and versatile route, which is often preferred in research and development settings despite its requirement for anhydrous conditions. A third option, the hydrolysis of the corresponding benzonitrile , serves as a valuable alternative when the nitrile is the most accessible precursor. The ultimate selection of a synthetic strategy should be based on a careful evaluation of starting material cost and availability, reaction scalability, safety considerations, and the specific capabilities of the laboratory.
References
- 1. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
A Comprehensive Technical Guide to 2-Methyl-4-(trifluoromethyl)benzoic Acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethyl)benzoic acid (CAS No. 23984-82-9), a key building block in modern medicinal chemistry and materials science. This document explores its commercial availability, details plausible synthetic routes with mechanistic insights, and discusses its applications, offering field-proven perspectives for researchers and developers.
Introduction: The Significance of Fluorinated Building Blocks
The strategic incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of contemporary drug design and materials science. The trifluoromethyl group (CF3), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. This compound, as a trifluoromethylated aromatic carboxylic acid, serves as a versatile scaffold for the synthesis of a wide array of complex organic molecules with tailored functionalities. Its utility spans from the development of novel therapeutic agents to the creation of advanced functional materials.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The typical purity offered is ≥95-98%, ensuring its suitability for most synthetic applications.
Below is a summary of prominent suppliers and their offerings. Please note that pricing and stock levels are subject to change and should be verified directly with the supplier.
| Supplier | Catalog Number | Purity | Available Quantities |
| ChemScene | CS-0194193 | ≥98% | Inquire for details |
| Frontier Specialty Chemicals | M13264 | Inquire for details | Smaller sizes and bulk quantities available upon request |
| AK Scientific, Inc. | - | 95% | Inquire for details |
| Manchester Organics | E57965 | Inquire for details | 2g in stock, with discounts on larger volumes |
Synthesis of this compound: A Plausible Synthetic Approach
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and efficient laboratory-scale synthesis can be devised based on established organometallic and carboxylation reactions. The following protocol is a representative example, grounded in well-understood chemical transformations.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a Grignard-based carboxylation strategy, a robust and widely utilized method for the formation of carboxylic acids.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol
Step 1: Bromination of 4-Bromo-3-methylbenzotrifluoride
This initial step is often a necessary precursor to introduce a handle for subsequent functionalization. However, for the purpose of this guide, we will assume the availability of the key starting material, 1-Bromo-2-methyl-4-(trifluoromethyl)benzene.
Step 2: Formation of the Grignard Reagent
This step involves the reaction of the aryl bromide with magnesium metal to form the corresponding organomagnesium halide.
-
Materials:
-
1-Bromo-2-methyl-4-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of 1-Bromo-2-methyl-4-(trifluoromethyl)benzene in anhydrous THF to the magnesium.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.
-
Once the reaction has started, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Step 3: Carboxylation of the Grignard Reagent
The formed Grignard reagent is a potent nucleophile that readily attacks carbon dioxide to form a carboxylate salt, which is then protonated to yield the desired carboxylic acid.
-
Materials:
-
The freshly prepared Grignard reagent solution
-
Dry ice (solid carbon dioxide)
-
Anhydrous diethyl ether
-
Hydrochloric acid (e.g., 1 M HCl)
-
-
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate large beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
Quench the reaction by slowly adding aqueous hydrochloric acid until the solution becomes acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a valuable intermediate in several areas of chemical research and development.
Pharmaceutical Applications
In medicinal chemistry, the introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate. It can improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable interactions, and enhance membrane permeability due to increased lipophilicity.
This compound can serve as a key precursor for the synthesis of various biologically active molecules, including:
-
Non-steroidal Anti-inflammatory Drugs (NSAIDs): The carboxylic acid moiety can be a key pharmacophore in this class of drugs.
-
Enzyme Inhibitors: The trifluoromethyl group can act as a bioisostere for other functional groups and can be crucial for binding to the active site of enzymes.
-
Agrochemicals: This compound is a precursor for the synthesis of certain herbicides and pesticides. For instance, the related compound 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is an intermediate in the synthesis of sulfonylurea herbicides[1].
While specific drug candidates synthesized directly from this compound are not extensively reported in publicly available literature, its structural motif is present in numerous patented compounds, highlighting its importance in proprietary drug discovery programs.
Materials Science Applications
The properties imparted by the trifluoromethyl group are also advantageous in the field of materials science. Polymers and other materials incorporating this moiety can exhibit:
-
Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to the overall thermal resistance of the material.
-
Low Surface Energy: This can lead to materials with hydrophobic and oleophobic properties.
-
Unique Optical and Electronic Properties: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of conjugated systems, making them suitable for applications in organic electronics.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data sheets for this compound.
-
Hazard Identification:
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[2]
-
Wash skin thoroughly after handling (P264).[2]
-
Wear protective gloves/protective clothing/eye protection/face protection (P280).[2]
-
IF ON SKIN: Wash with plenty of soap and water (P302+P352).[2]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2]
-
-
Handling and Storage:
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in both pharmaceutical and materials science research. Its unique combination of a carboxylic acid functional group, a methyl substituent, and a trifluoromethyl moiety provides a platform for the rational design and synthesis of novel molecules with enhanced properties. A thorough understanding of its synthesis, handling, and potential applications is crucial for researchers aiming to leverage the power of fluorination in their scientific endeavors.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-4-(trifluoromethyl)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Methyl-4-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in understanding the structure-property relationships of substituted benzoic acids. We will delve into the theoretical underpinnings of its conformational landscape, explore state-of-the-art experimental and computational methodologies for its characterization, and discuss the implications of its structural features on its chemical behavior and potential applications.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone of modern chemistry, serving as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility is intrinsically linked to their three-dimensional structure and conformational dynamics, which dictate their reactivity, intermolecular interactions, and ultimately, their function. This compound (CID 22211658) is a prime example, featuring a sterically demanding ortho-methyl group and a strongly electron-withdrawing para-trifluoromethyl group.[1] This unique substitution pattern presents a fascinating case study in conformational analysis, where steric hindrance and electronic effects interplay to define the molecule's preferred spatial arrangement. Understanding these nuances is paramount for the rational design of novel molecules with tailored properties.
Theoretical Framework: Unraveling the Conformational Landscape
The conformational flexibility of this compound primarily arises from two rotational degrees of freedom, as is common for substituted benzoic acids[2]:
-
Torsion around the Ar-C(OOH) bond: The rotation of the carboxylic acid group relative to the plane of the benzene ring.
-
Torsion around the C-OH bond: The orientation of the hydroxyl proton, leading to cis and trans planar arrangements of the O=C-O-H dihedral angle.
For most benzoic acid derivatives, the cis conformer, where the O=C-O-H dihedral angle is approximately 0°, is energetically more stable than the trans conformer (dihedral angle ~180°).[2][3][4] This preference is attributed to greater π-electron delocalization within the carboxylic moiety in the cis arrangement.[2]
The presence of an ortho-substituent, in this case, a methyl group, introduces significant steric interactions with the carboxylic acid group. This steric hindrance is expected to influence the dihedral angle between the carboxylic acid group and the benzene ring. In a related molecule, 2-(Trifluoromethyl)benzoic acid, the carboxyl group is tilted by 16.8(3)° with respect to the aromatic ring plane in the crystalline state.[5] A similar, if not more pronounced, tilt would be anticipated for this compound due to the steric bulk of the methyl group.
The para-trifluoromethyl group, being strongly electron-withdrawing, primarily influences the electronic properties of the benzene ring and the acidity of the carboxylic acid. While its direct steric impact on the conformation of the carboxylic acid group is minimal, its electronic influence can subtly affect bond lengths and angles within the aromatic system.
Methodologies for Conformational Analysis
A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough understanding of the molecular conformation.
Experimental Characterization
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. For instance, the crystal structure of 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid reveals that the methylsulfonyl group deviates from the benzene ring plane.[6] Although a crystal structure for this compound is not publicly available, this technique would be the most direct way to determine its solid-state conformation. In the crystalline phase, substituted benzoic acids often form hydrogen-bonded dimers.[5][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, such as ethanol, acetone, or a mixture of solvents.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Spectroscopic Techniques: Probing Conformation in Solution and Gas Phase
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximities of atoms, offering insights into the preferred conformation in solution.
-
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) stretching modes are sensitive to the molecular environment and conformation. In non-polar solvents, benzoic acids can exist as a mixture of monomers and hydrogen-bonded dimers, which can be distinguished by their characteristic vibrational bands.[8]
-
UV-Visible Spectroscopy: The electronic transitions of the aromatic ring can be influenced by the conformation of the substituents. Isomers of (trifluoromethyl)benzoic acid exhibit distinct absorption spectra.[9]
Computational Modeling: An In-Silico Approach
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the potential energy surface of a molecule and predicting its stable conformers.[2]
Computational Workflow: DFT-Based Conformational Analysis
Caption: A typical workflow for computational conformational analysis.
By performing a relaxed scan of the potential energy surface along the key dihedral angles, one can identify the low-energy conformers and the energy barriers between them. These calculations can also predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data for validation.
Predicted Conformation of this compound
Based on the principles outlined above and data from related molecules, we can predict the likely conformational preferences of this compound.
| Feature | Predicted Characteristic | Rationale |
| Carboxylic Acid Conformer | Predominantly cis | Greater π-electron delocalization and inherent stability.[2][4] |
| Ar-C(OOH) Dihedral Angle | Non-planar | Steric repulsion between the ortho-methyl group and the carboxylic acid group will force the latter out of the plane of the benzene ring. |
| Intermolecular Interactions | Formation of hydrogen-bonded dimers | A common feature of carboxylic acids in the solid state and in non-polar solvents.[5][7] |
Implications for Drug Development and Materials Science
The conformation of this compound has significant downstream consequences for its applications.
-
Reactivity: The steric hindrance from the ortho-methyl group can shield the carboxylic acid from certain chemical reactions, influencing its synthetic utility.
-
Intermolecular Interactions: The preferred conformation will dictate how the molecule packs in a crystal lattice and how it interacts with biological targets. The presence of both a hydrogen bond donor (OH) and acceptor (C=O), along with the fluorinated group, allows for a variety of non-covalent interactions, including halogen bonding.[10]
-
Physicochemical Properties: The molecular shape and polarity, governed by its conformation, will affect properties such as solubility, melting point, and pKa. The predicted pKa for this compound is approximately 3.24.[1]
Conclusion
The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic effects. While a definitive experimental structure is yet to be reported, a comprehensive analysis of related compounds and theoretical principles allows for a robust prediction of its conformational landscape. The methodologies outlined in this guide provide a clear roadmap for researchers to further investigate and validate these predictions. A thorough understanding of its three-dimensional structure is crucial for harnessing the full potential of this versatile chemical building block in the development of new drugs and materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
The Strategic Importance of 2-Methyl-4-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide to the Theoretical Study of 2-Methyl-4-(trifluoromethyl)benzoic acid
This guide provides a comprehensive theoretical framework for the investigation of this compound, a key building block in modern medicinal and materials chemistry. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind theoretical choices, ensuring a robust and validated computational analysis. We will explore the molecule's structural, electronic, and spectroscopic properties using state-of-the-art computational methods, providing both the "how" and the "why" to empower rigorous scientific inquiry.
The unique substitution pattern of this compound imparts a desirable combination of properties. The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical characteristics in drug candidates; its high electronegativity and lipophilicity can significantly enhance metabolic stability, binding affinity, and cell membrane permeability.[1] The presence of the ortho-methyl group introduces steric and electronic influences that can fine-tune the molecule's conformation and reactivity. Understanding these properties at a quantum-mechanical level is paramount for rationally designing novel therapeutics and functional materials. This guide establishes the theoretical protocols to achieve that understanding.
Molecular Structure and Conformation
The foundational step in any theoretical study is to determine the molecule's most stable three-dimensional structure. The relative orientation of the carboxylic acid group and the trifluoromethyl group with respect to the benzene ring is critical as it dictates the molecule's interaction profile. Steric hindrance between the ortho-methyl group and the carboxylic acid can influence the dihedral angle, a factor that has been observed in related substituted benzoic acids.[2][3]
Caption: Molecular structure of this compound.
A Validated Workflow for Theoretical Analysis
A rigorous computational study follows a structured, self-validating workflow. The initial geometry optimization must be followed by a frequency calculation to confirm that the structure is a true energy minimum, not a transition state. This principle of self-validation is critical for trustworthy results.
Caption: A validated workflow for the theoretical analysis of the target molecule.
Core Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size. It offers an excellent balance of computational cost and accuracy for determining ground-state properties. The fundamental principle is that the energy of a molecule can be determined from its electron density.
Protocol: Geometry Optimization and Vibrational Analysis
This protocol outlines the essential steps to obtain a reliable, optimized molecular structure.
Objective: To find the lowest energy conformation of the molecule and confirm it is a stable structure.
Methodology Rationale:
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-benchmarked functional that provides reliable geometries for a broad range of organic molecules.
-
Basis Set (6-311+G(d,p)): This Pople-style basis set provides a good description of the electron density. The + indicates diffuse functions on heavy atoms, essential for describing lone pairs and anions. The (d,p) specifies polarization functions on heavy atoms (d) and hydrogens (p), which are crucial for accurately modeling bonding environments.
Step-by-Step Protocol:
-
Initial Structure Creation: Build an approximate 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Generation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA). The key command line will be: #p B3LYP/6-311+G(d,p) opt freq
-
opt: This keyword requests a geometry optimization.
-
freq: This keyword requests a frequency calculation to be performed on the optimized geometry.
-
-
Execution: Submit the calculation to the software.
-
Validation and Analysis:
-
Convergence: Confirm that the optimization calculation converged successfully.
-
Frequency Analysis: Examine the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, and the structure must be perturbed along the mode of that frequency and re-optimized.
-
Zero-Point Energy: Record the calculated zero-point vibrational energy (ZPVE).
-
Probing Chemical Reactivity and Interactions
With a validated structure, we can calculate quantum chemical descriptors that predict the molecule's behavior.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). The energy of the HOMO is related to the ionization potential.
-
LUMO: Represents the ability to accept an electron (electrophilicity). The energy of the LUMO is related to the electron affinity.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting non-covalent interactions, such as hydrogen bonding, which is fundamental to drug-receptor binding.
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as the oxygen atoms of the carboxyl group. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, such as the acidic hydrogen of the carboxyl group. These are sites for nucleophilic attack and hydrogen bond donation.
Caption: Relationship between MEP regions and intermolecular interaction sites.
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the kind of quantitative data that can be extracted from a DFT calculation. These values provide a theoretical fingerprint of the molecule, which can be compared with experimental data for validation.
| Parameter | Predicted Value (Example) | Significance |
| Electronic Energy | (Value in Hartrees) | Total electronic energy at 0 K. |
| Zero-Point Energy | (Value in Hartrees) | Vibrational energy at 0 K. |
| Dipole Moment | (Value in Debye) | Indicator of molecular polarity. |
| HOMO Energy | (Value in eV) | Related to ionization potential. |
| LUMO Energy | (Value in eV) | Related to electron affinity. |
| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical stability. |
| Key IR Frequencies | C=O stretch: ~1700 cm⁻¹O-H stretch: ~3300 cm⁻¹ | Correlates with experimental IR spectra for structural confirmation. |
Simulating Electronic Spectra with TD-DFT
To understand the molecule's interaction with light, such as its UV-Vis absorption profile, we must move beyond ground-state DFT to Time-Dependent Density Functional Theory (TD-DFT).
Methodology Rationale:
-
Functional (CAM-B3LYP): The Coulomb-Attenuating Method (CAM-B3LYP) is a range-separated functional. It performs exceptionally well for calculating photoexcitations and UV spectra in benzoic acid derivatives, providing a more accurate description of charge-transfer states compared to standard hybrid functionals like B3LYP.[4][5]
Step-by-Step Protocol:
-
Optimized Geometry: Use the previously validated, B3LYP-optimized geometry as the starting point.
-
Input File Generation: Create a new input file. The key command line will be: #p CAM-B3LYP/6-311+G(d,p) TD(NStates=10)
-
TD(NStates=10): This keyword requests a TD-DFT calculation for the first 10 excited states.
-
-
Execution and Analysis: Run the calculation and analyze the output to identify the major electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths (a measure of transition probability). This data can be used to generate a theoretical UV-Vis spectrum.
Conclusion and Outlook
This guide has established a robust, first-principles workflow for the theoretical characterization of this compound. By employing DFT and TD-DFT, researchers can gain deep insights into the molecule's geometry, stability, reactivity, and spectroscopic properties. The quantum chemical descriptors derived from these studies, such as the MEP and HOMO-LUMO energies, provide a powerful basis for understanding its potential role as a synthon in drug discovery and materials science. The validation steps embedded in the protocols ensure that the computational results are both reliable and physically meaningful, providing a solid theoretical foundation for future experimental work.
References
- 1. nbinno.com [nbinno.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Leveraging 2-Methyl-4-(trifluoromethyl)benzoic Acid in Medicinal Chemistry
Introduction: The Strategic Advantage of the Trifluoromethyl Moiety
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, has emerged as a bioisostere of choice for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2] Its potent electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5] 2-Methyl-4-(trifluoromethyl)benzoic acid is a versatile building block that capitalizes on these benefits, offering a synthetically accessible scaffold for the construction of novel therapeutics. This guide provides an in-depth exploration of its application, complete with detailed protocols and the scientific rationale behind its use.
Physicochemical Properties and Synthetic Versatility
This compound possesses a unique combination of functional groups that render it a valuable starting material for a variety of chemical transformations. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, and other derivatizations, while the methyl group can be functionalized, for instance, through radical halogenation, to introduce further diversity.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | ChemScene |
| Molecular Weight | 204.15 g/mol | ChemScene |
| CAS Number | 23984-82-9 | Frontier Specialty Chemicals[6] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, THF, Methanol) | General Knowledge |
The trifluoromethyl group at the 4-position significantly increases the acidity of the benzoic acid compared to its non-fluorinated analog, which can influence reaction kinetics in coupling reactions.
Core Application: Synthesis of a Key Intermediate for Kinase Inhibitors
A prominent application of substituted benzoic acids is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][4] Many kinase inhibitors feature a central aromatic core linked to various recognition elements, often via an amide bond. The following sections detail the synthesis of a key benzamide intermediate, illustrating the utility of this compound as a starting material. This synthetic strategy is analogous to methodologies reported in the patent literature for the preparation of Raf kinase inhibitors.[7]
Workflow for Intermediate Synthesis
Caption: Synthetic workflow for a kinase inhibitor intermediate.
Experimental Protocols
Part 1: Benzylic Bromination of this compound
Objective: To selectively brominate the benzylic methyl group to introduce a reactive handle for further diversification.
Rationale: Free radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method for the selective halogenation of benzylic positions. The trifluoromethyl group is stable under these conditions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 2-(Bromomethyl)-4-(trifluoromethyl)benzoic acid, can be purified by recrystallization or column chromatography if necessary.
Data Table: Reagent Quantities for a 10 mmol Scale Reaction
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g or mL) |
| This compound | 204.15 | 1.0 | 2.04 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 1.96 g |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 | 82 mg |
| Carbon tetrachloride (CCl₄) | - | - | 50 mL |
Part 2: Amide Coupling of 2-(Bromomethyl)-4-(trifluoromethyl)benzoic acid with a Pyridinamine Derivative
Objective: To form a robust amide bond, a key structural motif in many kinase inhibitors.
Rationale: The formation of an amide bond between a carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry. A variety of coupling reagents can be employed to activate the carboxylic acid. Here, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), which is a highly efficient and widely used protocol for amide bond formation, especially with challenging substrates.
Materials:
-
2-(Bromomethyl)-4-(trifluoromethyl)benzoic acid
-
Aryl or heteroaryl amine (e.g., 2-aminopyridine)
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(Bromomethyl)-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl-2-(bromomethyl)-4-(trifluoromethyl)benzamide.
Data Table: Reagent Quantities for a 5 mmol Scale Reaction
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g or mL) |
| 2-(Bromomethyl)-4-(trifluoromethyl)benzoic acid | 283.04 | 1.0 | 1.42 g |
| 2-Aminopyridine | 94.11 | 1.1 | 0.52 g |
| HATU | 380.23 | 1.2 | 2.28 g |
| DIPEA | 129.24 | 2.5 | 2.18 mL |
| Anhydrous DMF | - | - | 25 mL |
Logical Relationship of Amide Coupling
Caption: Key components for the amide coupling reaction.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features provide a powerful tool for the synthesis of complex and biologically active molecules. The protocols detailed herein for benzylic bromination and subsequent amide coupling offer a robust and adaptable workflow for the generation of key intermediates for kinase inhibitors and other therapeutic agents. The continued exploration of novel reaction methodologies involving this and similar fluorinated building blocks will undoubtedly fuel the discovery of next-generation therapeutics.
References
- 1. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | 142994-06-7 | Benchchem [benchchem.com]
- 4. US9809610B2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
- 5. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | [frontierspecialtychemicals.com]
- 7. US10167279B2 - Compounds and compositions as RAF kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Esterification of 2-Methyl-4-(trifluoromethyl)benzoic Acid
Introduction: The Significance of 2-Methyl-4-(trifluoromethyl)benzoic Acid Esters
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. The trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, making it a desirable moiety in drug design. Esterification of the carboxylic acid group is a fundamental transformation that allows for further molecular elaboration, modulation of pharmacokinetic properties, and the creation of prodrugs. This guide provides detailed experimental protocols for the esterification of this compound, offering researchers a selection of methods adaptable to various laboratory settings and substrate requirements.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction design and execution.
| Property | Value |
| CAS Number | 23984-82-9[1][2] |
| Molecular Formula | C₉H₇F₃O₂[1] |
| Molecular Weight | 204.15 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Methanol) |
Method 1: Fischer-Speier Esterification - The Classic Approach
The Fischer-Speier esterification is a time-honored, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product.[5][6][7] This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[6][8]
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][9]
-
Excess Alcohol: Using the alcohol as the solvent ensures a large molar excess, driving the equilibrium towards the ester product in accordance with Le Châtelier's principle.[6][9]
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached faster.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 2-Methyl-4-(trifluoromethyl)benzoate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (5.0 g, 24.5 mmol).
-
Add 50 mL of anhydrous methanol to the flask.
-
Slowly and carefully, add concentrated sulfuric acid (1.0 mL) to the stirred solution.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methyl-4-(trifluoromethyl)benzoate.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[10][11]
Method 2: Steglich Esterification - Mild Conditions for Sensitive Substrates
The Steglich esterification is a powerful method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification under mild, neutral conditions.[12][13][14] This method is particularly advantageous for substrates that are sensitive to acidic conditions or for the coupling of sterically hindered alcohols.[12][13]
Causality of Experimental Choices:
-
DCC (Coupling Agent): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12][15]
-
DMAP (Catalyst): DMAP acts as an acyl transfer agent, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[12][16] This catalytic step is crucial for efficient ester formation.[12]
-
Aprotic Solvent: The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent any interference with the reactive intermediates.
Reaction Mechanism: Steglich Esterification
Caption: Simplified mechanism of Steglich Esterification.
Detailed Protocol: Synthesis of tert-Butyl 2-Methyl-4-(trifluoromethyl)benzoate
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (5.0 g, 24.5 mmol) in 100 mL of anhydrous DCM.
-
Add tert-butanol (3.63 g, 49.0 mmol, 2.0 equiv.) and DMAP (0.30 g, 2.45 mmol, 0.1 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (5.57 g, 27.0 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel to afford the pure tert-butyl ester.[17]
Method 3: Diazomethane-Mediated Methyl Esterification - High Yields, High Hazard
Diazomethane is a highly efficient reagent for the quantitative conversion of carboxylic acids to their corresponding methyl esters under very mild conditions.[18][19] The reaction proceeds rapidly at room temperature with the only byproduct being nitrogen gas.[20] However, diazomethane is extremely toxic, explosive, and carcinogenic, and should only be handled by experienced researchers with appropriate safety precautions in place.[18][21][22][23]
Causality of Experimental Choices:
-
In Situ Generation: Due to its hazardous nature, diazomethane is typically generated in situ from a precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) and used immediately.[20]
-
Ethereal Solution: The reaction is carried out in an ethereal solution to maintain a low concentration of diazomethane and reduce the risk of explosion.[24]
-
Flame-Polished Glassware: To avoid detonation, all glassware used for handling diazomethane should be flame-polished to remove any sharp edges or scratches.[18][23]
Safety Precautions for Handling Diazomethane:
-
ALWAYS work in a well-ventilated chemical fume hood.[21][25]
-
ALWAYS wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and double gloves.[21][26]
-
NEVER use glassware with ground glass joints or scratches.[23]
-
AVOID contact with rough surfaces, strong light, and certain metals.[22][23]
-
Solutions of diazomethane should be kept cold and should not be stored.[21]
Detailed Protocol: Synthesis of Methyl 2-Methyl-4-(trifluoromethyl)benzoate using Diazomethane
Materials:
-
This compound
-
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether (anhydrous)
-
Specialized diazomethane generation apparatus (flame-polished)
Procedure:
Part A: Generation of Diazomethane (perform with extreme caution in a fume hood behind a blast shield)
-
Set up the diazomethane generation apparatus according to standard procedures.
-
In the dropping funnel, prepare a solution of Diazald® in diethyl ether.
-
In the reaction flask, place a solution of KOH in ethanol and water, and warm it to 65-70 °C in a water bath.
-
Slowly add the Diazald® solution from the dropping funnel to the reaction flask. The yellow diazomethane gas will co-distill with the ether and be collected in a receiving flask cooled in an ice bath.
Part B: Esterification
-
Dissolve this compound (1.0 g, 4.9 mmol) in 20 mL of diethyl ether in a flame-polished Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared ethereal solution of diazomethane with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane. Nitrogen gas will be evolved during the addition.
-
Allow the reaction mixture to stand at room temperature for 10-15 minutes.
-
Quench the excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
The resulting solution can be concentrated under reduced pressure to yield the methyl ester, which is often pure enough for subsequent use. If further purification is required, column chromatography can be performed.
Product Characterization: NMR Spectroscopy
The successful formation of the desired ester can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the broad carboxylic acid proton signal (typically >10 ppm in ¹H NMR) and the appearance of new signals corresponding to the alkyl group of the ester are key indicators of a successful reaction. For example, in the ¹H NMR spectrum of methyl 2-methyl-4-(trifluoromethyl)benzoate, one would expect to see a singlet for the methyl ester protons around 3.9 ppm.
Conclusion
The choice of esterification method for this compound depends on several factors, including the desired ester, the scale of the reaction, and the available laboratory facilities. The Fischer-Speier method is a cost-effective option for simple alkyl esters, while the Steglich esterification offers a milder alternative for more sensitive substrates or sterically demanding alcohols. Diazomethane provides a high-yielding route to methyl esters but requires stringent safety protocols. By following the detailed protocols outlined in these application notes, researchers can confidently and efficiently synthesize a variety of esters from this valuable fluorinated building block.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. studylib.net [studylib.net]
- 8. byjus.com [byjus.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 11. columbia.edu [columbia.edu]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. - Division of Research Safety | Illinois [drs.illinois.edu]
- 22. nj.gov [nj.gov]
- 23. Diazomethane - Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 24. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
- 25. research.uga.edu [research.uga.edu]
- 26. ehs.unm.edu [ehs.unm.edu]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling of 2-Methyl-4-(trifluoromethyl)benzoic Acid Derivatives
Introduction: The Strategic Importance of Fluorinated Molecules
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing moieties is a cornerstone strategy for modulating molecular properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic nature of a molecule.[1][2] When this group is part of a scaffold like 2-methyl-4-(trifluoromethyl)benzoic acid, it creates a versatile building block for a vast array of complex chemical structures.[1]
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile set of tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[3][4] These reactions offer a mild, efficient, and highly functional-group-tolerant pathway to synthesize complex molecular architectures that would be challenging to access through traditional methods.[5]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions specifically applied to derivatives of this compound. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for key transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
The Engine of Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that regenerates the active catalyst.[3][6] Understanding this cycle is paramount to rational catalyst selection and reaction optimization. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-halide (or pseudohalide, e.g., triflate) bond of the aryl electrophile. This step oxidizes the metal center from Pd(0) to Pd(II).[4] The rate of this step is influenced by the nature of the halide (I > Br > OTf > Cl) and the electronic properties of the aryl ring.[8]
-
Transmetalation : The organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) center, displacing the halide.[3][4] This step often requires activation by a base to facilitate the transfer.[9]
-
Reductive Elimination : The two organic fragments coupled to the palladium center are expelled as the final product, forming the new C-C or C-heteroatom bond. This step reduces the palladium from Pd(II) back to the active Pd(0) state, allowing the catalytic cycle to begin anew.[6][7]
Caption: The core mechanistic pathway for palladium-catalyzed cross-coupling.
Key Reaction Components: A Deeper Dive
The success of a cross-coupling reaction is critically dependent on the judicious selection of its components. The electron-withdrawing nature of the trifluoromethyl group on our target scaffold often necessitates careful tuning of these parameters.
| Component | Function & Rationale | Considerations for CF₃-Containing Substrates |
| Palladium Precatalyst | Serves as the source of the active Pd(0) catalyst. Stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are commonly used and reduced in situ.[5] Bench-stable precatalysts that incorporate ligands can offer higher efficiency.[6] | The electron-deficient nature of the aryl halide enhances the rate of oxidative addition, which is often the rate-limiting step.[7] This can allow for the use of less reactive aryl chlorides. |
| Ligands | Modulate the electronic and steric environment of the palladium center. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial for accelerating oxidative addition and reductive elimination, especially for challenging substrates like aryl chlorides.[6][10][11] | Sterically hindered ligands are often necessary to promote the reductive elimination step and prevent side reactions. The choice of ligand is critical and often requires screening.[5][10] |
| Base | Facilitates the transmetalation step in Suzuki couplings by forming a more nucleophilic "ate" complex with the organoboron species.[9] In Buchwald-Hartwig aminations, it deprotonates the amine or amine-Pd complex.[12] Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOtBu. | The choice of base is crucial. Stronger bases like NaOtBu are often required for C-N couplings, while carbonates or phosphates are typical for C-C couplings.[13][14] The stability of the benzoic acid moiety or its derivatives must be considered. |
| Solvent | Solubilizes reactants and influences catalyst activity. Aprotic polar solvents like Toluene, Dioxane, and THF are common. The use of some water can sometimes accelerate Suzuki reactions.[13] Rigorous degassing is essential to prevent oxidation of the Pd(0) catalyst. | Anhydrous conditions are often preferred to minimize protodeboronation of the boronic acid partner in Suzuki couplings.[13] |
Application & Protocols: Synthesizing Key Derivatives
The true power of this methodology is demonstrated in its application. Below are detailed protocols for two of the most impactful cross-coupling reactions for modifying derivatives of this compound.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes the synthesis of a biaryl structure, a common motif in pharmaceuticals, by coupling an aryl bromide with a boronic acid.[9][13]
Objective: To synthesize Methyl 2-methyl-4'-(methoxy)-4-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate.
Materials & Reagents
| Reagent | MW | Amount (mmol) | Eq. |
| Methyl 3-bromo-2-methyl-4-(trifluoromethyl)benzoate | 313.08 | 1.0 | 1.0 |
| (4-methoxyphenyl)boronic acid | 151.96 | 1.2 | 1.2 |
| Pd(OAc)₂ (Palladium(II) acetate) | 224.50 | 0.02 | 2 mol% |
| SPhos (Ligand) | 410.47 | 0.04 | 4 mol% |
| K₃PO₄ (Potassium phosphate) | 212.27 | 3.0 | 3.0 |
| Toluene | - | 5 mL | - |
| Water | - | 0.5 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 3-bromo-2-methyl-4-(trifluoromethyl)benzoate (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig C-N Coupling
This protocol details the formation of a diarylamine, a critical linkage in many biologically active compounds, by coupling an aryl bromide with a primary amine.[12][14]
Objective: To synthesize a derivative of N-phenyl-2-methyl-4-(trifluoromethyl)aniline from the corresponding benzoic acid ester.
Materials & Reagents
| Reagent | MW | Amount (mmol) | Eq. |
| Methyl 3-bromo-2-methyl-4-(trifluoromethyl)benzoate | 313.08 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Palladium precatalyst) | 915.72 | 0.01 | 1 mol% |
| XPhos (Ligand) | 476.65 | 0.04 | 4 mol% |
| NaOtBu (Sodium tert-butoxide) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried 25 mL Schlenk flask with a stir bar. Outside the glovebox, add Methyl 3-bromo-2-methyl-4-(trifluoromethyl)benzoate (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with Argon three times.
-
Reagent Addition: Add degassed toluene (5 mL) followed by aniline (1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the N-arylated product by NMR and mass spectrometry.
Workflow and Troubleshooting
A systematic approach is key to successful synthesis. The following workflow illustrates the typical process from planning to final product.
Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxidized Pd(0)); Poor quality reagents; Insufficient temperature. | Ensure rigorous inert atmosphere technique. Use fresh, high-purity reagents and solvents. Screen a higher temperature or a more active catalyst/ligand system. |
| Protodeboronation (Suzuki) | Presence of water/protons; Base is too strong or reaction time too long. | Use anhydrous solvents and reagents. Switch to a milder base (e.g., KF) or use boronic esters (pinacol esters) which are more stable.[13][15] |
| Homocoupling of Boronic Acid | Oxygen contamination promoting oxidative homocoupling. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Hydrodehalogenation | Side reaction, can be promoted by certain ligands or impurities. | Re-screen ligands and bases. Ensure the purity of the starting aryl halide. |
Conclusion
The palladium-catalyzed cross-coupling of this compound derivatives is a robust and highly adaptable synthetic platform. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct a diverse library of complex molecules with valuable applications in medicinal chemistry and materials science. The protocols and insights provided herein serve as a foundational guide for harnessing the full potential of these transformative reactions, enabling the rapid and predictable synthesis of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. fiveable.me [fiveable.me]
- 4. nobelprize.org [nobelprize.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: 2-Methyl-4-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis
Authored by: Senior Application Scientist, Gemini Division
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-4-(trifluoromethyl)benzoic acid in the synthesis of modern agrochemicals. This document delves into the strategic importance of the trifluoromethylbenzoic acid scaffold, offering detailed synthetic protocols, mechanistic insights, and workflow diagrams. The content is structured to provide both a high-level understanding of the compound's role and granular, actionable laboratory procedures.
Introduction: The Strategic Importance of the Trifluoromethylphenyl Moiety in Agrochemicals
The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules has become a cornerstone of modern agrochemical design. The CF3 group is a powerful modulator of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[1] this compound is a key building block that incorporates this advantageous moiety.
This structural motif is found in a variety of successful agrochemicals, including insecticides, herbicides, and fungicides. For instance, derivatives of trifluoromethyl-substituted benzoic acids are crucial intermediates in the synthesis of anthranilic diamide insecticides like chlorantraniliprole, which exhibit a novel mode of action and high efficacy against a broad spectrum of lepidopteran pests.[2] Furthermore, this scaffold is present in herbicides where the trifluoromethyl group enhances herbicidal activity.[3][4] The versatility of this compound as a precursor allows for its incorporation into diverse molecular frameworks, making it a valuable tool in the discovery and development of new crop protection agents.[5][6]
Physicochemical Properties and Reactivity
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | [7] |
| Molecular Weight | 204.15 g/mol | [7] |
| CAS Number | 23984-82-9 | [7] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in most organic solvents (e.g., THF, DMF, CH₂Cl₂), sparingly soluble in water |
The reactivity of this compound is primarily dictated by the carboxylic acid group. This functional group can be readily converted into a variety of other functionalities, such as acid chlorides, esters, and amides, which are pivotal for constructing more complex agrochemical molecules. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid proton, which can influence reaction conditions.
Application in the Synthesis of Anthranilic Diamide Insecticides
One of the most significant applications of benzoic acid derivatives with the 2-methyl-4-(trifluoromethyl) substitution pattern is in the synthesis of anthranilic diamide insecticides. While direct protocols starting from this compound are not extensively published, its chlorinated and aminated analogue, 2-amino-5-chloro-3-methylbenzoic acid, is a well-documented key intermediate in the synthesis of chlorantraniliprole.[8][9][10][11] The following sections outline the synthetic strategy and a detailed protocol for a crucial amide coupling step, which is a representative transformation for this class of compounds.
General Synthetic Strategy
The synthesis of chlorantraniliprole is a convergent process where two key fragments are synthesized separately and then coupled in a final step.[8] One of these fragments is an anthranilic acid derivative. The general workflow is depicted below:
Caption: Convergent synthesis of Chlorantraniliprole.
Protocol: Amide Bond Formation
This protocol details the coupling of the two key intermediates to form the final agrochemical product. This is a critical step where the benzoic acid-derived fragment is incorporated.
Objective: To synthesize Chlorantraniliprole via amide coupling of 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2).
Materials:
-
2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1)
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2)
-
Methanesulfonyl chloride
-
3-Methylpyridine
-
Acetonitrile
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Ice-salt bath
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide (1.0 eq) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in acetonitrile.[8]
-
Add 3-methylpyridine (a suitable base) to the mixture.
-
Coupling Reaction: Cool the reaction mixture to approximately -5°C in an ice-salt bath.
-
Slowly add a solution of methanesulfonyl chloride (1.1 eq) in acetonitrile dropwise to the reaction mixture, ensuring the temperature is maintained between -5 to 0°C.
-
After the addition is complete, stir the mixture at this temperature for about 15 minutes.[8]
-
Allow the reaction to warm to room temperature and stir for approximately 3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, perform a standard aqueous work-up. Quench the reaction with water and extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure chlorantraniliprole.
Caption: Workflow for the final amide coupling step.[8]
Application in Herbicide Synthesis
This compound and its derivatives are also valuable in the synthesis of herbicides. The trifluoromethyl group is known to enhance the herbicidal efficacy of many compounds.
Precursor to Isoxaflutole Metabolites
2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a known environmental transformation product of the herbicide isoxaflutole.[4] The synthesis of this and related compounds often starts from a trifluoromethyl-substituted benzene derivative. A general synthetic route to this class of compounds is outlined below.
| Step | Reagents/Conditions | Temperature | Yield (%) |
| 1. Cyanation | NiCl₂, Zn, DMF | 80–100°C | 85–90 |
| 2. Thiolation | NaSMe, EtOH/H₂O | 60–80°C | 70–80 |
| 3. Hydrolysis | H₂SO₄, MeOH/H₂O | Reflux | 90–95 |
| 4. Oxidation | H₂O₂, AcOH/H₂O | 60–80°C | 92–95 |
Table adapted from Benchchem, 2023.[3]
This multi-step synthesis highlights how a trifluoromethyl-substituted aromatic ring can be functionalized to produce a herbicidally active compound or its metabolite. The initial precursor for such a synthesis could be derived from this compound.
Application in Fungicide Synthesis
The versatility of trifluoromethyl-substituted benzoic acids extends to the development of fungicides.
Intermediate for Fluopyram
2-(Trifluoromethyl)benzoic acid is a key intermediate in the synthesis of the broad-spectrum fungicide fluopyram.[5] This fungicide is effective against a range of diseases in various crops. The synthesis involves the reaction of the trifluoromethylbenzoic acid (or its activated form, such as an acid chloride) with an appropriate amine to form the final benzamide product. This underscores the importance of trifluoromethyl-substituted benzoic acids as foundational building blocks in the synthesis of a wide array of agrochemicals.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of a diverse range of agrochemicals. Its trifluoromethyl group imparts desirable properties that enhance the biological activity of the final products, including insecticides, herbicides, and fungicides. The protocols and synthetic strategies outlined in these application notes demonstrate the practical utility of this compound and provide a foundation for its use in the development of next-generation crop protection agents. The ability to readily convert its carboxylic acid functionality into other groups, such as amides, makes it a cornerstone in the synthetic chemist's toolbox for agrochemical research and development.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | 142994-06-7 | Benchchem [benchchem.com]
- 4. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 10. Chlorantraniliprole preparation method - Patent CN-103058993-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]
synthesis of bioactive molecules containing the 2-methyl-4-(trifluoromethyl)phenyl moiety
An Application Guide to the Synthesis of Bioactive Molecules Containing the 2-Methyl-4-(trifluoromethyl)phenyl Moiety
Abstract
The 2-methyl-4-(trifluoromethyl)phenyl moiety is a key structural motif in a variety of bioactive molecules, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group, a potent electron-withdrawing substituent, and the adjacent methyl group create a unique electronic and steric profile that is highly advantageous in drug design.[1][2][3] This guide provides an in-depth analysis of the primary synthetic strategies for incorporating this moiety into complex molecular architectures, focusing on robust and versatile cross-coupling reactions and heterocycle formations. Detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are presented, along with case studies illustrating their application in the synthesis of cores related to significant pharmaceuticals like Nilotinib and Celecoxib.[4][5][6] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable pharmacophore in their work.
The Strategic Importance of the 2-Methyl-4-(trifluoromethyl)phenyl Moiety in Drug Design
The strategic incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (TFM) group, in particular, is widely used to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][7] When combined with a methyl group in the 2-methyl-4-(trifluoromethyl)phenyl arrangement, it offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the TFM group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can significantly increase a drug's half-life and reduce the potential for metabolically-driven toxicity.
-
Enhanced Binding Affinity: The TFM group is a strong electron-withdrawing substituent, which alters the electronics of the phenyl ring. This can modulate pKa values and enhance interactions with biological targets through hydrogen bonding and electrostatic forces.[1][2]
-
Modulation of Lipophilicity: The TFM group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and enhance bioavailability.[1] The interplay between the lipophilic TFM and the methyl group allows for fine-tuning of the overall logP value.
-
Steric Influence: The ortho-methyl group provides steric bulk that can influence the conformation of the molecule, locking it into a bioactive orientation or improving selectivity for a specific target.
These properties have led to the inclusion of the 2-methyl-4-(trifluoromethyl)phenyl moiety in numerous FDA-approved drugs, including the tyrosine kinase inhibitor Nilotinib and the COX-2 inhibitor Celecoxib.[4][7][8]
Key Synthetic Strategies & Precursors
The construction of molecules containing the 2-methyl-4-(trifluoromethyl)phenyl scaffold relies on a toolkit of modern synthetic reactions. The choice of strategy is dictated by the desired bond connection (C-N, C-C, etc.) and the overall molecular architecture. The most common and versatile approaches involve palladium-catalyzed cross-coupling reactions.
Synthesis via C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate.[9][10] This reaction is exceptionally broad in scope and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in complex syntheses.[9][11] The key to success lies in the selection of the appropriate palladium catalyst and phosphine ligand combination.
Causality in Experimental Design: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product.[11] Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, especially with challenging substrates.[12] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is crucial for deprotonating the amine without competing in side reactions. Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation.
Caption: General workflow for Buchwald-Hartwig Amination.
Protocol 2.1: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the amine (1.1-1.5 equiv.) and the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.
Synthesis via C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most important C-C bond-forming reactions, involving the cross-coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate.[13] Its reliability, mild conditions, and the commercial availability of a vast array of boronic acids make it a first-choice reaction for constructing biaryl linkages.[14][15]
Causality in Experimental Design: The catalytic cycle for Suzuki coupling involves oxidative addition of the aryl halide to Pd(0), transmetalation of the organic group from boron to palladium, and reductive elimination.[13] The base is critical; it activates the organoboron species by forming a more nucleophilic borate complex, which facilitates the transmetalation step.[13] A mixture of an organic solvent and water is often used, as water can aid in dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and accelerating the reaction.
Caption: General workflow for Suzuki-Miyaura Coupling.
Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the organoboron reagent (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen.
-
Solvent/Base Addition: Add the organic solvent (e.g., 1,4-dioxane, toluene) and the aqueous base solution (e.g., 2 M K₂CO₃). The solvent ratio is typically between 2:1 and 4:1 (organic:aqueous).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the residue by flash column chromatography.
Application Case Study 1: Synthesis of a Nilotinib Analogue Core
Nilotinib is a potent Bcr-Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia.[8] Its structure features an amide linkage between a 3-aminobenzoic acid derivative and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. The key C-N bond connecting the pyrimidine ring to the 4-methyl-3-aminobenzoic acid core is typically formed via a Buchwald-Hartwig amination or a related nucleophilic aromatic substitution.[5][16]
Protocol 3.1: Synthesis of a Key Nilotinib Intermediate via Buchwald-Hartwig Amination
This protocol describes the coupling of 2-chloro-4-(pyridin-3-yl)pyrimidine with methyl 3-amino-4-methylbenzoate.
-
Reagent Preparation: To a 50 mL round-bottom flask, add methyl 3-amino-4-methylbenzoate (1.65 g, 10 mmol, 1.0 equiv.), 2-chloro-4-(pyridin-3-yl)pyrimidine (2.1 g, 11 mmol, 1.1 equiv.), and sodium tert-butoxide (1.35 g, 14 mmol, 1.4 equiv.).
-
Catalyst Addition: Add Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%) and Xantphos (174 mg, 0.3 mmol, 3 mol%).
-
Inert Atmosphere & Solvent: Seal the flask with a septum, and evacuate and backfill with argon three times. Add 20 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with stirring for 12-18 hours. Monitor for the disappearance of the starting amine by LC-MS.
-
Workup: Cool the mixture to room temperature and quench by carefully adding 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude solid by column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired product, methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.
| Parameter | Expected Outcome |
| Product | Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate |
| Appearance | Off-white to pale yellow solid |
| Typical Yield | 75-85% |
| ¹H NMR | Diagnostic peaks for aromatic protons, methyl singlets, and NH singlet |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₈H₁₆N₄O₂ |
Application Case Study 2: Synthesis of a Celecoxib Analogue Core
Celecoxib is a selective COX-2 inhibitor used to treat arthritis and pain.[17] Its core structure is a 1,5-diarylpyrazole, which is typically synthesized via a condensation reaction between a 1,3-diketone and an arylhydrazine.[17][18]
Protocol 4.1: Synthesis of a Pyrazole Core via Knorr Condensation
This protocol describes the reaction between 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfonamidophenylhydrazine.
-
Setup: In a 100 mL round-bottom flask, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (2.3 g, 10 mmol, 1.0 equiv.) in 40 mL of absolute ethanol.
-
Reagent Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (2.24 g, 10 mmol, 1.0 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. The reaction progress can be monitored by TLC, observing the consumption of the diketone.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and then with hexanes.
-
Drying: Dry the purified solid under vacuum to yield 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib).
| Parameter | Expected Outcome |
| Product | 4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide |
| Appearance | White crystalline solid |
| Typical Yield | 80-90% |
| ¹H NMR | Characteristic peaks for the pyrazole proton, aromatic protons, and methyl/sulfonamide protons |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₇H₁₄F₃N₃O₂S |
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion (Coupling Rxns) | Inactive catalyst; Insufficiently anhydrous/degassed solvent; Inappropriate ligand or base. | Use a fresh bottle of catalyst/ligand. Ensure solvents are properly dried and degassed. Screen alternative ligands (e.g., RuPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[12] |
| Formation of Dehalogenated Byproduct | Competing hydrodehalogenation pathway, often promoted by moisture or certain ligands. | Rigorously exclude water and oxygen. Switch to a different ligand system. Lowering the reaction temperature may also help. |
| Low Yield (Pyrazole Synthesis) | Incorrect regioisomer formation; Incomplete reaction. | Ensure acidic or neutral conditions are maintained as required for desired regioselectivity.[18] Increase reaction time or temperature if starting material remains. |
| Difficult Purification | Product co-elutes with byproducts or catalyst residues. | Filter the crude reaction mixture through a plug of silica or celite before chromatography. Consider using a different solvent system for chromatography. For Pd-catalyzed reactions, metal scavengers can be employed. |
References
- 1. mdpi.com [mdpi.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. Synthesis of Celecoxib and Structural Analogs- A Review: Ingenta Connect [ingentaconnect.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
purification techniques for crude 2-Methyl-4-(trifluoromethyl)benzoic acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center guide provides in-depth, field-proven insights into the purification of crude 2-Methyl-4-(trifluoromethyl)benzoic acid. As Senior Application Scientists, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high purity.
Choosing Your Purification Strategy
The first critical step is selecting the most appropriate purification technique. The choice depends on the nature of the impurities, the scale of your reaction, and the desired final purity. This decision tree outlines a logical approach to selecting your primary purification method.
Caption: Decision tree for selecting a primary purification technique.
Frequently Asked Questions & Troubleshooting Guides
This section directly addresses common issues encountered during the purification of this compound in a question-and-answer format.
Technique 1: Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic and basic compounds from a mixture based on their different solubilities in aqueous and organic solutions at various pH levels.[1] For a carboxylic acid like our target compound, we can exploit its acidic proton to convert it into a water-soluble salt, thereby separating it from neutral or basic impurities.[2]
Q1: When is acid-base extraction the most effective method?
A: Acid-base extraction is the method of choice when your crude product is primarily contaminated with neutral or basic impurities. The process involves dissolving the crude mixture in an organic solvent (like diethyl ether or ethyl acetate) and washing it with an aqueous basic solution. The acidic target compound reacts with the base to form its corresponding carboxylate salt, which is ionic and thus highly soluble in the aqueous layer.[2][3] Neutral and basic impurities remain in the organic layer. Subsequent separation of the layers and re-acidification of the aqueous layer precipitates the pure carboxylic acid.[4]
Q2: Should I use a strong base (like NaOH) or a weak base (like NaHCO₃)?
A: The choice of base depends on the acidity of other potential impurities.
-
Sodium Bicarbonate (NaHCO₃): This is a weak base and is generally preferred. It is strong enough to deprotonate the carboxylic acid but will typically not react with less acidic compounds (like phenols, if present as an impurity). A key advantage is that any excess bicarbonate is easily neutralized, and the byproduct, carbonic acid, decomposes to water and carbon dioxide.[3] Caution: This gas evolution can cause pressure buildup in a separatory funnel. You must vent frequently and with care.[3]
-
Sodium Hydroxide (NaOH): This is a strong base and will deprotonate the carboxylic acid and many other weakly acidic compounds. Use NaOH if your acidic product is not separating well with a weaker base or if you need to remove stubborn amphoteric impurities. However, it is less selective.
Troubleshooting: Acid-Base Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no precipitate forms upon re-acidification. | 1. Incomplete Acidification: The pH of the aqueous layer is not low enough to fully protonate the carboxylate salt. 2. Product is somewhat water-soluble: Even in its neutral form, the product may have some solubility in the aqueous medium. 3. Insufficient Base Extraction: The carboxylic acid was not fully extracted into the aqueous layer initially. | 1. Add more concentrated acid (e.g., 6M HCl) dropwise while stirring. Check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2).[4] 2. Cool the acidified solution in an ice bath to decrease solubility.[1] If a precipitate is still not forming, extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate) to recover the dissolved product. 3. Perform an additional extraction of the original organic layer with the aqueous base. |
| An emulsion forms at the interface of the organic and aqueous layers. | 1. Vigorous Shaking: Overly aggressive shaking can create a stable emulsion. 2. High Concentration: The concentration of the crude material is too high. | 1. Allow the separatory funnel to stand undisturbed for a longer period. Gently swirl the funnel instead of shaking it. 2. Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer can help break the emulsion. 3. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool. |
Technique 2: Recrystallization
Recrystallization purifies solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it forms crystals, while the impurities remain dissolved in the surrounding solution (the mother liquor).[5][6]
Q1: How do I select the ideal solvent for recrystallizing this compound?
A: The perfect solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[6] Given the structure (an aromatic ring, a methyl group, a polar carboxylic acid, and an electron-withdrawing trifluoromethyl group), a solvent system of moderate polarity is a good starting point.
| Solvent/System | Solubility Profile & Rationale | Pros | Cons |
| Water | Benzoic acids generally have low solubility in cold water but significantly higher solubility in hot water, making it a potentially good choice.[5] | Inexpensive, non-toxic, non-flammable. | The trifluoromethyl group may decrease water solubility, potentially requiring large volumes of hot water. |
| Ethanol/Water | A mixed-solvent system. The compound is likely soluble in ethanol. Water is added as the "anti-solvent." | Highly tunable; you can adjust the ratio to find the perfect solubility profile. | Finding the correct ratio can require some trial and error. |
| Hexane/Ethyl Acetate | Another mixed-solvent system. The compound should be soluble in ethyl acetate, with hexane acting as the anti-solvent. | Good for removing both more polar and less polar impurities. | Both solvents are flammable. |
| Dichloromethane | A single crystal of a similar compound, 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, was successfully obtained by recrystallization from dichloromethane.[7] | Can produce high-quality crystals. | Volatile and has associated health risks. |
Troubleshooting: Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of forming crystals. | 1. Solution is supersaturated: The compound's solubility limit was exceeded too quickly upon cooling. 2. Melting point of the compound is lower than the boiling point of the solvent. | 1. Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. 2. Switch to a lower-boiling point solvent or a mixed-solvent system. |
| No crystals form, even after extensive cooling. | 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not started. | 1. Boil off some of the solvent to increase the concentration and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[5] |
| The final product is still impure. | 1. Cooling was too rapid: Impurities were trapped within the rapidly forming crystal lattice. 2. Insufficient washing: The mother liquor containing the dissolved impurities was not completely washed from the crystal surfaces. | 1. Re-dissolve the crystals and allow the solution to cool much more slowly. Insulating the flask can help.[5] 2. After filtration, wash the crystals on the filter paper with a small amount of ice-cold fresh solvent to rinse away the mother liquor.[5] |
Technique 3: Column Chromatography
Flash column chromatography is a preparative technique used to separate compounds from a mixture based on their differential adsorption to a stationary phase (commonly silica gel) while being carried through by a mobile phase (the eluent).[8]
Q1: My compound is streaking badly on the silica TLC plate. Will it run properly on a column?
A: No, significant streaking (tailing) on a TLC plate is a strong indicator of problems on a column. For carboxylic acids, this is a very common issue. The acidic protons on the carboxyl group can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor separation and broad, tailing bands.[9]
To fix this, you must modify your mobile phase. Adding a small amount of a volatile acid, such as acetic acid (0.5-1%) or formic acid, to the eluent will suppress this unwanted interaction.[9] The added acid protonates the silica surface and ensures the carboxylic acid product remains in its neutral, less polar form, resulting in sharper bands and better separation.
Troubleshooting: Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation between the product and an impurity. | 1. Inappropriate Mobile Phase: The eluent is either too polar (everything comes off the column quickly) or not polar enough (everything stays at the top). | 1. Optimize the eluent system using TLC. Aim for an Rf value for your target compound of ~0.3-0.4. Test different solvent ratios (e.g., varying hexane/ethyl acetate mixtures). |
| The compound appears to be reacting on the column. | 1. Silica Gel is Acidic: The inherent acidity of silica gel can sometimes catalyze decomposition of sensitive compounds. | 1. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina. 2. Alternatively, you can use silica gel that has been "deactivated" by adding a small percentage of triethylamine to the eluent, though this is more common for purifying basic compounds.[9] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol describes the separation of this compound from neutral impurities.
References
- 1. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 2. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teledyneisco.com [teledyneisco.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with 2-Methyl-4-(trifluoromethyl)benzoic acid
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the Suzuki-Miyaura cross-coupling of 2-Methyl-4-(trifluoromethyl)benzoic acid. This substrate presents unique challenges due to the presence of both a sterically demanding ortho-methyl group and an electron-withdrawing trifluoromethyl group.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound giving low yields?
Low yields with this substrate are often attributed to a combination of steric hindrance and electronic effects. The ortho-methyl group can impede the oxidative addition of the aryl halide to the Pd(0) center, which is a critical step in the catalytic cycle. Additionally, the electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl halide. Careful selection of a bulky, electron-rich phosphine ligand and an appropriate palladium precatalyst is crucial to overcome these challenges.
Q2: I am observing significant protodeboronation of my boronic acid partner. What is causing this and how can I prevent it?
Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or base, leading to the formation of an unwanted byproduct. This is often exacerbated by prolonged reaction times, high temperatures, and the presence of excess water or certain bases. To minimize protodeboronation, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), ensuring your solvent is anhydrous, and running the reaction at the lowest effective temperature.
Q3: Which palladium catalyst and ligand combination is most effective for this substrate?
For sterically hindered and electron-deficient aryl halides like this compound, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally the most successful. Buchwald ligands, such as SPhos and XPhos, are excellent choices as they promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step. Palladium precatalysts like Pd₂(dba)₃ or palladium acetate (Pd(OAc)₂) are commonly used.
Q4: What is the optimal base and solvent system for this reaction?
The choice of base and solvent is critical for the success of the Suzuki coupling. A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred to activate the boronic acid without promoting significant protodeboronation. The solvent system should be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent like dioxane, tetrahydrofuran (THF), or toluene with water is commonly employed to dissolve both the organic and inorganic reagents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Steric hindrance from the ortho-methyl group. 3. Insufficiently active boronic acid. | 1. Use a fresh palladium precatalyst and ensure the ligand is not degraded. 2. Switch to a bulkier, more electron-rich ligand like SPhos or XPhos to facilitate oxidative addition. 3. Consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester). |
| Significant Protodeboronation | 1. Reaction temperature is too high. 2. Base is too strong or concentration is too high. 3. Presence of excess water. | 1. Lower the reaction temperature and monitor the reaction progress closely. 2. Use a milder base such as K₂CO₃ or K₃PO₄. 3. Use anhydrous solvents and dry reagents. |
| Formation of Homocoupling Byproducts | 1. Slow transmetalation step. 2. Oxidative homocoupling of the boronic acid. | 1. Increase the concentration of the base or switch to a more effective base to accelerate transmetalation. 2. Degas the reaction mixture thoroughly to remove oxygen, which can promote homocoupling. |
| Difficulty with Product Purification | 1. Residual palladium catalyst. 2. Boronic acid-derived impurities. | 1. Treat the crude product with a palladium scavenger. 2. Perform an aqueous wash to remove unreacted boronic acid and its byproducts. |
Experimental Workflow & Protocols
Workflow for Catalyst and Ligand Screening
Troubleshooting Low Conversion in Amide Reactions of 2-Methyl-4-(trifluoromethyl)benzoic acid
A Technical Support Guide for Researchers
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the amide coupling of 2-Methyl-4-(trifluoromethyl)benzoic acid. This substrate is known to be particularly challenging due to the steric hindrance from the ortho-methyl group and the electronic deactivation caused by the para-trifluoromethyl group. This document provides in-depth, field-proven insights and validated protocols to help you overcome low conversion rates and achieve your desired product with high yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing very low to no conversion in my amide coupling reaction with this compound using standard EDC/HOBt conditions. What is the likely cause?
This is a common issue. The primary reason for low conversion is the combination of steric and electronic factors specific to your carboxylic acid.
-
Steric Hindrance: The methyl group at the ortho-position physically blocks the approach of the amine nucleophile to the activated carboxylic acid intermediate (e.g., the O-acylisourea ester formed with EDC). This significantly slows down the rate of the desired reaction.
-
Electronic Deactivation: The potent electron-withdrawing trifluoromethyl (-CF3) group at the para-position reduces the nucleophilicity of the carboxylate anion. This makes the initial activation of the carboxylic acid less efficient and also destabilizes the intermediates required for the coupling reaction to proceed.
Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole), are frequently not powerful enough to overcome this combined steric and electronic barrier, leading to reaction failure or stalling.
Q2: Which coupling reagents are recommended for a sterically hindered and electron-deficient acid like this?
For challenging substrates, you must employ more potent activating agents. The choice of reagent is critical and should be based on its ability to form a highly reactive intermediate that is less susceptible to steric hindrance.
Here is a comparison of recommended coupling reagents:
| Reagent Class | Example(s) | Mechanism of Action & Rationale | Common Issues |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Forms a highly reactive O-acylisouronium intermediate that is an excellent leaving group. These reagents are known to be highly effective for hindered systems. | Can cause epimerization in chiral amines. Requires a non-nucleophilic base like DIPEA. |
| Phosphonium Salts | PyBOP, BOP | Similar to uronium salts, they form highly reactive phosphonium esters. They are very efficient but can be more expensive. | Byproducts can sometimes complicate purification. |
| Acid Chlorides | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acid chloride intermediate. This is a classic and robust method but requires harsher conditions. | Not compatible with sensitive functional groups. Generates HCl, requiring a stoichiometric amount of base. |
Recommendation: Start with a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). It is widely regarded as one of the most powerful coupling reagents for hindered substrates.
Q3: I tried using HATU, but my yield is still suboptimal. How can I optimize the reaction conditions?
Even with a powerful reagent like HATU, optimization of reaction parameters is key. Here’s a logical workflow for troubleshooting and optimization.
Caption: Troubleshooting workflow for optimizing HATU-mediated coupling.
-
Base Selection is Critical: The base used is not just an acid scavenger. With uronium reagents like HATU, you must use a non-nucleophilic, sterically hindered base such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine . Using a nucleophilic base like triethylamine (TEA) can lead to unwanted side reactions where the base itself attacks the activated intermediate.
-
Solvent Matters: Use polar aprotic solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). These solvents are excellent at dissolving all reaction components and facilitating the formation of the activated species. Avoid protic solvents (like alcohols) or less polar solvents (like DCM) where solubility might be an issue.
-
Temperature and Reaction Time: Due to the substrate's low reactivity, room temperature may not be sufficient. Consider gently heating the reaction to 40-60 °C . Monitor the reaction progress using LC-MS over a 12-24 hour period to determine the optimal reaction time.
Q4: What if even optimized HATU conditions fail? Is converting to an acid chloride my only option?
Converting to the acid chloride is a robust but often harsh method. Before resorting to it, you can try a sequential activation protocol that maximizes the formation of the active ester before introducing the amine.
This "pre-activation" strategy ensures the carboxylic acid is fully converted to its most reactive form without the amine present, which can sometimes interfere.
Technical Support Center: Purification of 2-Methyl-4-(trifluoromethyl)benzoic acid
<_
Welcome to the technical support center for 2-Methyl-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. This document provides in-depth, field-proven insights and detailed protocols to help you achieve high-purity material essential for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile largely depends on the synthetic route. A common route involves the lithiation or Grignard reaction of a halogenated precursor (e.g., 2-bromo-5-methylbenzotrifluoride) followed by quenching with carbon dioxide. Potential impurities include:
-
Unreacted Starting Materials: Such as 2-bromo-5-methylbenzotrifluoride.
-
Isomeric Byproducts: Positional isomers formed during the initial halogenation or functionalization steps of the precursors.
-
Solvent Adducts & Reagent Residues: Residual organometallic reagents or byproducts from their workup.
-
Over- or Under-methylated Species: If the methyl group is introduced synthetically, related species might be present.
Q2: What is the most effective and straightforward method for initial purification?
For most common impurities, recrystallization is the most effective and scalable first-line purification method. This technique leverages the solubility differences between the desired benzoic acid and its impurities in a given solvent system. This compound is a crystalline solid, making it an ideal candidate for this method.
Q3: How do I assess the purity of my sample before and after purification?
A multi-technique approach is recommended for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Use a reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for identifying and quantifying structurally related impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (approx. 148-149°C) indicates high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Problem 1: My crude product shows multiple small, unidentified peaks in the HPLC chromatogram and a broad melting point.
Cause: This classic scenario points to the presence of various process-related impurities, such as unreacted starting materials and reaction byproducts. These impurities disrupt the crystal lattice, leading to a depressed and broadened melting point.
Solution: Recrystallization
The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound's solubility will decrease significantly as the solution cools, causing it to crystallize out, while the impurities, being in lower concentration, will remain in the mother liquor.
Workflow for Selecting a Recrystallization Solvent:
Caption: Decision workflow for selecting an appropriate recrystallization solvent.
Recommended Solvents & Data:
Based on the structure of this compound (an aromatic carboxylic acid), suitable solvents are typically moderately polar.
| Solvent System | Suitability Rationale | Expected Purity |
| Toluene | Good choice. Dissolves the compound when hot but has low solubility when cold. Non-polar impurities may remain in the solvent. | >99.0% |
| Heptane/Ethyl Acetate | A solvent/anti-solvent system. Dissolve in a minimum amount of hot ethyl acetate, then add hot heptane until turbidity is observed. | >99.5% |
| Water | Benzoic acids often have low solubility in cold water but increased solubility in hot water, making this a green and effective option.[1][2][3] | >98.5% |
| Dichloromethane | Can be used for recrystallization, particularly for removing highly non-polar impurities.[4] | >99.0% |
Problem 2: Recrystallization improved purity, but a persistent impurity with a similar retention time remains in the HPLC.
Cause: This often indicates the presence of a positional isomer or a closely related analogue. These impurities can have very similar solubility profiles and may co-crystallize with the product.
Solution: Flash Column Chromatography
When recrystallization is insufficient, flash column chromatography provides a higher degree of separation based on differential adsorption of the compounds to a stationary phase.
Logical Relationship: Impurity vs. Method
Caption: Relationship between impurity type and the most effective purification method.
Chromatography System Parameters:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate).
-
Starting Point: Begin with a low polarity mixture, e.g., 95:5 Hexane:Ethyl Acetate.
-
Gradient: Gradually increase the proportion of Ethyl Acetate to elute the more polar compounds. Your target compound, being a carboxylic acid, will be quite polar and will likely elute at a higher concentration of ethyl acetate.
-
-
Detection: Use a UV lamp (254 nm) to visualize the separation on TLC plates before scaling to a column.
Detailed Experimental Protocols
Protocol 1: Bulk Recrystallization from Toluene
-
Dissolution: In a fume hood, place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add 50 mL of toluene and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more toluene in small portions (5-10 mL) until all the solid has just dissolved at the boiling point. Causality Note: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold toluene (2 x 10 mL) to rinse away any remaining mother liquor. Self-Validation: The wash solvent must be cold to avoid dissolving the product.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
-
Analysis: Assess purity using HPLC and melting point analysis.
Protocol 2: Flash Column Chromatography
-
Sample Preparation: Dissolve ~500 mg of the partially purified product in a minimal amount of dichloromethane or ethyl acetate. Add ~1 g of silica gel, and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This is called "dry loading."
-
Column Packing: Pack a glass chromatography column with silica gel in a hexane/ethyl acetate slurry (e.g., 98:2). Ensure there are no air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase (98:2 Hexane:Ethyl Acetate). Collect fractions in test tubes.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10). Monitor the elution of compounds using TLC analysis of the collected fractions. Expertise Note: The benzoic acid product is polar and will require a higher percentage of ethyl acetate to elute. The less polar impurities will elute first.
-
Combine & Concentrate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product by HPLC.
References
Technical Support Center: Managing Chemoselectivity in Reactions with 2-Methyl-4-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for 2-Methyl-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but synthetically challenging building block. Here, we address the core issue of chemoselectivity —the preferential reaction of one functional group in the presence of others.
The unique architecture of this compound presents two primary sites for reactivity: the carboxylic acid group and the aromatic ring . The challenge lies in the electronic interplay between the ortho-methyl group (weakly activating) and the para-trifluoromethyl group (strongly deactivating and electron-withdrawing)[1]. This guide provides field-proven insights, troubleshooting protocols, and mechanistic explanations to help you navigate these challenges and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemoselectivity challenges with this compound?
A1: The main challenge is to selectively perform a transformation at either the carboxylic acid or the aromatic ring without unintended reactions at the other site. The key issues are:
-
Reactions at the Carboxylic Acid: The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid but can deactivate the carbonyl carbon toward certain nucleophiles. Conditions must be chosen carefully to avoid harsh reagents that could react with the aromatic ring or the CF3 group[1].
-
Reactions on the Aromatic Ring: The trifluoromethyl group strongly deactivates the ring towards electrophilic aromatic substitution (EAS). Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to itself[2][3][4]. The methyl group provides steric hindrance at one of the ortho positions.
Q2: How do the methyl and trifluoromethyl substituents dictate the molecule's reactivity?
A2: The substituents have opposing electronic effects.
-
4-(Trifluoromethyl) group: This is a potent electron-withdrawing group via a negative inductive effect (-I). It deactivates the benzene ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack[1][4].
-
2-Methyl group: This is a weak electron-donating group via a positive inductive effect (+I) and hyperconjugation. It slightly activates the ring and sterically hinders the C2 and adjacent C3 positions.
-
Combined Effect: The overall electronic character of the aromatic ring is electron-deficient, dominated by the powerful CF3 group.
Visualizing the Reactivity Landscape
The following diagram illustrates the key reactive sites and the types of transformations that are feasible, highlighting the chemoselectivity challenges.
Caption: Reactivity map of this compound.
Troubleshooting Guides by Reaction Type
Category 1: Reactions at the Carboxylic Acid Moiety
Q: My amide coupling reaction is sluggish or giving low yields. Why is this happening and how can I fix it?
A: This is a common issue with electron-deficient benzoic acids. The electron-withdrawing CF3 group, while increasing the proton acidity, makes the carbonyl carbon less electrophilic. Standard coupling reagents may be insufficient.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For electron-deficient systems, stronger activating agents are often necessary. Move beyond standard EDC/DCC with HOBt.
-
Recommended: Use uronium-based reagents like HATU or HBTU . These form highly activated HOBt esters, which react more efficiently with poorly nucleophilic or electron-deficient amines[5].
-
-
Base Selection: The choice of base is critical.
-
Solvent and Temperature:
-
Use polar aprotic solvents like DMF or NMP.
-
If the reaction is still slow at room temperature, gently heating to 40-60 °C can significantly improve the rate, but monitor for side reactions.
-
Data Table: Comparison of Amide Coupling Conditions
| Reagent Combination | Base | Temperature | Expected Outcome & Comments |
| EDC, HOBt | TEA/DIPEA | RT | Often sluggish for this substrate; may result in low conversion[6]. |
| DCC, DMAP | DIPEA | RT | Better than EDC, but dicyclohexylurea (DCU) byproduct can complicate purification. |
| HATU, HBTU | DIPEA | RT to 50 °C | Highly Recommended. Excellent for electron-deficient acids and amines. Rapid activation[5]. |
| POCl₃ or SOCl₂ | Pyridine | 0 °C to RT | Forms the acyl chloride in situ. Effective but harsh; risk of side reactions on the ring. |
Q: I am trying to reduce the carboxylic acid to a benzyl alcohol. How do I avoid reducing the aromatic ring or the CF3 group?
A: The key is to use a reducing agent that is highly selective for carboxylic acids.
-
Avoid: Lithium aluminum hydride (LiAlH₄) is too reactive and can potentially reduce the aromatic ring or react with the CF3 group under certain conditions.
-
Recommended:
-
Borane (BH₃•THF or BH₃•SMe₂): This is the reagent of choice. Borane forms a complex with the carboxylic acid, which is then reduced. It is highly chemoselective for carboxylic acids and will not touch the electron-deficient ring or the CF3 group under standard conditions.
-
Catalytic Hydrosilylation: Using a catalyst like B(C₆F₅)₃ with a silane (e.g., Et₃SiH) is a very mild and selective method to reduce carboxylic acids to the corresponding silyl acetals, which can be hydrolyzed to the aldehyde or further reduced to the alcohol[8]. This method offers excellent functional group tolerance.
-
Category 2: Reactions on the Aromatic Ring
Q: Can I perform a Friedel-Crafts or other electrophilic aromatic substitution (EAS) on this molecule?
A: It is extremely difficult and generally not recommended. The trifluoromethyl group is one of the strongest deactivating groups for EAS[1]. The combined deactivation from the CF3 and COOH groups makes the ring exceptionally electron-poor, rendering it inert to all but the most forcing EAS conditions, which would likely lead to decomposition. For functionalization, alternative strategies are necessary.
Q: How can I functionalize the aromatic ring? I've heard of Nucleophilic Aromatic Substitution (SNAr).
A: Yes, SNAr is a viable strategy, but not directly on this molecule as there is no leaving group on the ring. First, you must introduce a suitable leaving group (like a halogen). However, a more direct and powerful method is Directed ortho-Metalation (DoM) .
Troubleshooting Directed ortho-Metalation (DoM):
The carboxylic acid itself can act as a directed metalation group (DMG), guiding a strong base to deprotonate the ortho position.[9][10][11]
Workflow for Directed ortho-Metalation:
Caption: Decision workflow for Directed ortho-Metalation (DoM).
Common Problems & Solutions in DoM:
-
Problem: No reaction or recovery of starting material.
-
Cause: Insufficiently strong base or incomplete deprotonation. The carboxylate proton is acidic, and the ortho-proton is much less so. You need more than two equivalents of base.
-
Solution: Use at least 2.2 equivalents of a strong, hindered base like sec-butyllithium (s-BuLi) in the presence of TMEDA at low temperatures (-78 °C)[10][12]. The first equivalent deprotonates the acid, and the second deprotonates the ortho C-H.
-
-
Problem: Poor regioselectivity.
-
Cause: The directing power of the carboxylate group can be influenced by other substituents[12][13]. In this molecule, the primary site of deprotonation will be C3, which is ortho to the powerful carboxylate DMG. The C5 position is also activated by the CF3 group but is meta to the carboxylate, making it less favorable for DoM.
-
Solution: Stick to the s-BuLi/TMEDA system at low temperatures, which is known to favor deprotonation ortho to the carboxylate group[9][10].
-
Experimental Protocols
Protocol 1: High-Yield Amide Coupling using HATU
This protocol is optimized for coupling this compound with a generic primary amine (R-NH₂).
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Reagent Addition: Add anhydrous DMF (approx. 0.2 M concentration). Stir until dissolved. Add the amine (1.1 eq.), followed by HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. If sluggish, the reaction can be gently warmed to 40 °C.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Reduction to Benzyl Alcohol using Borane
This protocol describes the selective reduction of the carboxylic acid functional group.
-
Setup: To a dry, oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Reagent Addition: Add anhydrous THF (approx. 0.5 M). Cool the solution to 0 °C in an ice bath. Slowly add Borane-THF complex solution (BH₃•THF, 1.0 M in THF, approx. 1.5-2.0 eq.) dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Workup (Quenching): Carefully cool the reaction back to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases. Then, add 1M HCl and stir for 30 minutes.
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting alcohol can be purified by column chromatography if necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. growingscience.com [growingscience.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Directed Ortho Metalation [organic-chemistry.org]
- 12. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of 2-Methyl-4-(trifluoromethyl)benzoic acid
Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when scaling this synthesis from the laboratory bench to pilot or production scale. We will focus on the most prevalent synthetic route: the carboxylation of a Grignard reagent derived from a halogenated toluene precursor.
Part 1: Core Synthesis & Reaction Mechanism
The synthesis of this compound is most commonly achieved via a two-step process involving the formation of a Grignard reagent followed by carboxylation.
-
Grignard Reagent Formation: 2-Bromo-5-(trifluoromethyl)toluene is reacted with magnesium metal in an anhydrous ether solvent, such as Tetrahydrofuran (THF), to form 2-methyl-4-(trifluoromethyl)phenylmagnesium bromide.
-
Carboxylation: The resulting Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (CO₂). This forms a magnesium carboxylate salt.
-
Acidic Work-up: The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding the final product, this compound.[1][2]
Visualized Workflow: Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Part 2: Troubleshooting Guide for Scale-Up
This section addresses the most frequent issues encountered during the scale-up of this synthesis in a question-and-answer format.
Q1: My Grignard reaction fails to initiate or is extremely sluggish. What are the common causes and solutions?
A1: This is the most common hurdle in Grignard synthesis. The reaction is heterogeneous and depends on the active surface of the magnesium. Several factors can prevent initiation:
-
Moisture Contamination: Grignard reagents are highly sensitive to moisture.[3] Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous.
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the turnings can prevent the reaction.[3] Activation is critical.
-
Low Reactivity of the Aryl Halide: While the C-Br bond is reactive, the electronic properties of the substituted ring can influence reactivity.
Troubleshooting Steps:
| Method | Protocol | Rationale |
| Iodine Activation | Add a single crystal of iodine to the magnesium turnings in the reaction flask. The disappearance of the brown color upon gentle warming indicates an active magnesium surface.[4] | Iodine etches the magnesium surface, removing the oxide layer and exposing fresh, reactive metal. |
| Chemical Activation | Add a few drops of 1,2-dibromoethane to the magnesium suspension in THF. You should observe bubbling (ethylene gas) as the reaction proceeds. | This reaction is highly favorable and cleans the magnesium surface by forming MgBr₂.[3] |
| Mechanical Agitation | Use a high-torque overhead stirrer for large vessels. In some lab-scale setups, an ultrasonic bath can be used to break the oxide layer through cavitation.[3] | Physical disruption of the passivating layer exposes the reactive metal underneath. |
| Concentration Boost | Add only a small fraction (5-10%) of the total 2-bromo-5-(trifluoromethyl)toluene solution initially. Gently warm this concentrated mixture to encourage initiation before beginning the slow, dropwise addition of the remainder. | Increases the probability of a successful reaction event at the magnesium surface. |
Q2: I observed a dangerous exotherm and pressure buildup during the Grignard formation. How can this be controlled at a larger scale?
A2: This is a critical safety issue. Grignard reactions are notoriously exothermic, and the risk of a runaway reaction increases significantly with scale due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.[5][6]
-
The Core Problem: Reagent Accumulation. A delayed initiation is the primary cause of runaway reactions.[6][7] If the aryl halide is added continuously to an inactive system, it accumulates. When the reaction finally initiates, the entire accumulated amount reacts almost instantaneously, releasing a massive amount of energy that can overwhelm the cooling system, boil the solvent, and lead to a catastrophic pressure increase and potential fire.[5][8]
-
Special Hazard with Trifluoromethyl Group: Be aware that certain trifluoromethyl-substituted phenyl Grignard reagents have been reported to be thermally unstable and can detonate, especially upon concentration or heating.[7][8][9] It is strongly recommended that the concentration of the reagent be kept moderate (e.g., below 0.6 M) and that calorimetric studies (such as Differential Scanning Calorimetry - DSC) be performed to understand the thermal hazards before scaling up.[9]
Control Strategies:
-
Ensure Initiation First: NEVER begin continuous addition until you have clear and sustained evidence of reaction initiation (e.g., gentle reflux, measurable temperature increase).
-
Controlled Semi-Batch Addition: The aryl halide solution must be added slowly and controllably. The addition rate should be tied to the reactor's cooling capacity, maintaining a steady internal temperature.
-
Use Reaction Calorimetry: Before scaling up, run the reaction in a reaction calorimeter to determine the total heat of reaction and the rate of heat release. This data is essential for designing a safe and effective cooling strategy for the larger vessel.[6]
-
Consider Alternative Solvents: While THF is common, consider higher-boiling point ethers or mixtures with non-coordinating solvents like toluene to operate at a higher, more controlled temperature, which can sometimes smooth out the reaction rate.[10]
Visualized Logic: Scale-Up Thermal Safety
Caption: Relationship between increasing scale and thermal risk.
Q3: My final product yield is low and I have significant byproduct formation. What are the likely side reactions and how can I mitigate them?
A3: Low yields often point to incomplete Grignard formation (see Q1) or competing side reactions.
-
Wurtz Coupling: The most common byproduct is the symmetrical biaryl, formed when the Grignard reagent (R-MgX) reacts with the unreacted starting material (R-X).[3]
-
Mitigation: This is minimized by maintaining a low concentration of the aryl halide in the reaction mixture. This reinforces the need for slow, controlled addition of the halide to the magnesium suspension, rather than adding the magnesium to the halide.
-
-
Reaction with Oxygen: Grignard reagents react with atmospheric oxygen. Ensure the reaction is maintained under a strict inert atmosphere.
-
Inefficient Carboxylation: The delivery of CO₂ can be a challenge at scale.
-
Solid CO₂ (Dry Ice): While convenient in the lab, large-scale addition can be difficult to control and can cause localized freezing, leading to inhomogeneous reaction.
-
Gaseous CO₂: Bubbling CO₂ gas through the solution via a subsurface sparging tube is the preferred method for scale-up. This allows for better temperature control and more efficient mass transfer. Ensure the CO₂ is anhydrous.
-
-
Acid-Base Reaction: Grignard reagents are strong bases. They will react with any acidic protons present, including water and even the carboxylic acid product itself.[11][12] This is why the acidic work-up is the final step; if any product forms, excess Grignard reagent will deprotonate it, rendering it unreactive until the final quench.
Q4: The purification of the final product is difficult. What are the best practices for isolating pure this compound at scale?
A4: Laboratory-scale column chromatography is not viable for large quantities. Industrial purification relies on exploiting the chemical properties of the product.
-
Acid-Base Extraction: This is the primary method. After quenching the reaction, the organic layer contains the neutral byproduct (e.g., from Wurtz coupling) and any unreacted starting material. The desired carboxylic acid will be in the aqueous layer as a carboxylate salt if the quench was basic, or it can be extracted into an organic solvent after an acidic quench. A typical workup involves:
-
Quench the reaction with aqueous acid.
-
Separate the organic and aqueous layers.
-
Extract the organic layer with an aqueous base (e.g., NaOH, NaHCO₃). The carboxylic acid will move into the aqueous layer as its sodium salt, leaving neutral impurities behind in the organic layer.
-
Separate the layers again.
-
Re-acidify the aqueous layer with a strong acid (e.g., HCl), causing the pure carboxylic acid to precipitate out.
-
-
Crystallization: The precipitated solid can be collected by filtration and then recrystallized from a suitable solvent system (e.g., toluene, heptane, or mixtures with polar co-solvents) to achieve high purity.[13]
Part 3: Frequently Asked Questions (FAQs)
Q: What are the top 3 safety considerations for this process? A:
-
Runaway Reaction: The exothermic nature of the Grignard formation is the primary hazard.[4][5] Strict control over addition rates and temperature is mandatory.
-
Fire Hazard: The use of flammable etheric solvents like THF requires appropriate engineering controls, including grounding of equipment to prevent static discharge and operating in a well-ventilated area with explosion-proof equipment.[8]
-
Reagent Handling: Grignard reagents can be pyrophoric.[5] All transfers should be conducted under an inert atmosphere. The trifluoromethylphenyl magnesium halide may pose an additional explosion risk and must be handled with extreme care.[8][9]
Q: Can I prepare and store the Grignard reagent for later use? A: It is strongly discouraged, especially at scale. Grignard reagents can degrade over time. More importantly, given the potential instability of trifluoromethyl-substituted Grignard reagents, in-situ generation and immediate consumption is the safest and most reliable industrial practice.[3]
Q: Are there alternative synthetic routes that avoid the use of Grignard reagents? A: Yes, although they come with their own challenges. One common alternative is the hydrolysis of a nitrile. This would involve:
-
Synthesis of 2-methyl-4-(trifluoromethyl)benzonitrile from the corresponding aryl halide.
-
Hydrolysis of the nitrile to the carboxylic acid using strong acid or base under harsh conditions (e.g., high temperatures).[14] This route avoids the hazards of Grignard reagents but can create significant waste streams from the strong acids or bases used, and achieving complete hydrolysis without forming amide byproducts can be challenging.[14]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dchas.org [dchas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. data.epo.org [data.epo.org]
- 14. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
preventing byproduct formation in 2-Methyl-4-(trifluoromethyl)benzoic acid reactions
Welcome to the technical support center for 2-Methyl-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and mitigate byproduct formation in reactions involving this versatile intermediate. As a key building block in the synthesis of important pharmaceutical agents, including the COX-2 inhibitor Celecoxib, understanding and controlling its reactivity is paramount for achieving high purity and yield.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. We will explore the causality behind common side reactions and provide actionable protocols to ensure the integrity of your synthetic routes.
Core Concepts: Understanding the Reactivity of this compound
The reactivity of this compound is governed by three primary functional groups: the carboxylic acid, the benzylic methyl group, and the electron-withdrawing trifluoromethyl group on the aromatic ring. Byproduct formation often arises from the unintended reaction of one of these sites or from the influence of the electronic nature of the substituents on the desired transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common and industrially relevant reactions are those leading to the formation of amides and esters, as the carboxylic acid moiety is a versatile handle for constructing larger molecules. Additionally, reactions involving the benzylic methyl group, such as halogenation, are also performed.
Q2: I am seeing an isomeric impurity in my final product that seems to originate from my this compound starting material. What could be the cause?
A2: This is a common issue that often traces back to the synthesis of the benzoic acid itself. A notable impurity is the ortho-isomer, 4-[5-(2'-methyl phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, which can arise if the starting material contains 2-Methyl-3-(trifluoromethyl)benzoic acid.[1][2] It is crucial to source high-purity starting material or to implement rigorous purification steps before use.
Q3: Can the trifluoromethyl group participate in side reactions?
A3: The trifluoromethyl group is generally stable under many reaction conditions. However, under harsh nucleophilic or reductive conditions, defluorination can potentially occur, although this is not a commonly reported byproduct in typical transformations.
Troubleshooting Guide: Byproduct Formation in Key Reactions
This section provides detailed troubleshooting for the most common synthetic transformations involving this compound.
Amide Bond Formation (Amidation)
Amidation is a cornerstone reaction for this molecule. Byproducts can arise from the choice of coupling agents, reaction conditions, and the nature of the amine.
Common Byproducts & Their Causes:
-
Anhydride Formation: The reaction of two molecules of the carboxylic acid can lead to the formation of the corresponding anhydride, especially when using carbodiimide coupling agents like DCC or EDC without an activating agent like HOBt or DMAP.
-
Racemization (if applicable): If coupling with a chiral amine, racemization can occur, particularly at elevated temperatures or with certain activating agents.
-
Incomplete Reaction: Due to the steric hindrance from the ortho-methyl group, reactions can be sluggish, leading to significant amounts of unreacted starting material.
Troubleshooting Strategies:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Amide | Incomplete reaction due to steric hindrance or insufficient activation. | - Use a more potent coupling agent such as HATU or COMU. - Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). - Employ a slight excess of the amine (1.1-1.2 equivalents). |
| Presence of Anhydride | Self-condensation of the carboxylic acid. | - Add an activating agent like HOBt or HOAt to the reaction mixture before the carbodiimide. This forms an active ester that is more reactive towards the amine than another molecule of the acid. |
| Side reactions with the coupling agent | Formation of N-acylurea byproducts with carbodiimides. | - Use a uronium-based coupling agent (e.g., HATU, HBTU) which are less prone to this side reaction. - Optimize the stoichiometry of the coupling agent. |
Experimental Protocol: Optimized Amidation
-
To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, DCM), add the amine (1.1 eq).
-
Add an activating agent such as HOBt (1.2 eq).
-
Cool the mixture to 0 °C.
-
Add the coupling agent (e.g., EDC, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the coupling agent byproducts and unreacted starting materials.
Logical Workflow for Amidation Troubleshooting
Caption: Troubleshooting amidation reactions.
Ester Bond Formation (Esterification)
Fischer esterification (acid-catalyzed) and activation-based methods are common. Byproduct formation is often related to the equilibrium nature of the Fischer method or side reactions of activating agents.
Common Byproducts & Their Causes:
-
Incomplete Reaction (Fischer Esterification): This is an equilibrium-controlled process. Without removing water, the reaction will not proceed to completion.
-
Ether Formation: At higher temperatures, the alcohol can undergo acid-catalyzed self-condensation to form an ether.
-
Benzylic Esterification: While less common, under certain conditions, esterification could potentially occur at the benzylic position if the methyl group is first functionalized.
Troubleshooting Strategies:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Ester Yield (Fischer) | Equilibrium not driven to products. | - Use a large excess of the alcohol as the solvent. - Remove water as it forms using a Dean-Stark apparatus. |
| Formation of Ether Byproduct | High reaction temperature. | - Use the minimum effective temperature for the reaction. - Consider an alternative esterification method that does not require high heat, such as using an activating agent. |
| Decomposition of Starting Material | Harsh acidic conditions. | - Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid). - Reduce the reaction time. |
Experimental Protocol: Fischer Esterification with Dean-Stark Trap
-
Combine this compound (1.0 eq), the alcohol (3-5 eq), and a catalytic amount of p-toluenesulfonic acid in a solvent that forms an azeotrope with water (e.g., toluene).
-
Set up the reaction with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction and perform an aqueous workup to remove the acid catalyst and excess alcohol.
Benzylic Bromination
The benzylic protons on the methyl group are susceptible to radical halogenation. Controlling the selectivity of this reaction is key to avoiding unwanted byproducts.
Common Byproducts & Their Causes:
-
Dibromination: The primary byproduct is the formation of the dibrominated species, 2-(dibromomethyl)-4-(trifluoromethyl)benzoic acid. This occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent.[3]
-
Ring Bromination: Although the trifluoromethyl group is deactivating, under certain conditions, electrophilic aromatic substitution on the ring can occur, especially if a Lewis acid is present or generated in situ.
Troubleshooting Strategies:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of Dibrominated Product | Over-reaction or excess brominating agent. | - Use a slight stoichiometric excess or equimolar amount of N-bromosuccinimide (NBS). - Carefully monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed. - Use a photo-initiated reaction at a lower temperature to improve selectivity.[4] |
| Aromatic Ring Bromination | Presence of Lewis or Brønsted acids. | - Use a radical initiator (e.g., AIBN, benzoyl peroxide) and light to promote the radical pathway. - Avoid acidic conditions. The use of NBS can generate HBr, which can be scavenged by adding a non-nucleophilic base like sodium carbonate. |
Experimental Protocol: Selective Monobromination
-
Dissolve this compound (1.0 eq) in a non-polar solvent like carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux or irradiate with a UV lamp.
-
Monitor the reaction closely.
-
Upon completion, cool the reaction, filter off the succinimide byproduct, and wash the organic layer to remove any remaining reagents.
Reaction Pathway Diagram
Caption: Pathways in benzylic bromination.
Decarboxylation
While not typically a desired reaction, decarboxylation can occur as a side reaction at elevated temperatures, leading to the formation of 1-methyl-3-(trifluoromethyl)benzene.
Conditions Favoring Decarboxylation:
-
High Temperatures: Generally, temperatures above 150-200 °C can promote decarboxylation, especially in the presence of copper catalysts or strong acids/bases.
-
Presence of Catalysts: Certain metal catalysts, particularly copper salts, can facilitate decarboxylation at lower temperatures.
Prevention Strategies:
-
Maintain reaction temperatures below the threshold for decarboxylation whenever possible.
-
If high temperatures are required for a desired transformation, consider protecting the carboxylic acid as an ester, which is more resistant to decarboxylation.
-
Avoid the use of catalysts known to promote decarboxylation unless it is the intended reaction.
References
reaction monitoring techniques for 2-Methyl-4-(trifluoromethyl)benzoic acid synthesis
Welcome to the technical support guide for the synthesis of 2-Methyl-4-(trifluoromethyl)benzoic acid (CAS 23984-82-9).[1][2] This document is designed for researchers, process chemists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and validated protocols for robust reaction monitoring. Our focus is to move beyond mere procedural steps and delve into the causality behind experimental choices, empowering you to optimize your synthesis for yield, purity, and reproducibility.
Synthesis Overview: The Grignard Carboxylation Pathway
One of the most common and versatile methods for synthesizing aryl carboxylic acids like this compound is through the carboxylation of a Grignard reagent. This pathway involves two critical stages: the formation of the organometallic intermediate and its subsequent reaction with carbon dioxide. Effective monitoring at each stage is paramount to ensuring success.
The typical reaction proceeds as follows:
-
Grignard Reagent Formation: 2-Bromo-1-methyl-4-(trifluoromethyl)benzene is reacted with magnesium metal in an ethereal solvent (like THF or Diethyl Ether) to form the Grignard reagent, [2-Methyl-4-(trifluoromethyl)phenyl]magnesium bromide.
-
Carboxylation: The freshly prepared Grignard reagent is then quenched with a source of carbon dioxide (typically solid CO₂ or bubbled CO₂ gas) to form a magnesium carboxylate salt.[3]
-
Acidic Workup: The reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate salt, yielding the final product, this compound.
Diagram: Grignard Synthesis Pathway
Caption: Synthetic route for this compound via Grignard reaction.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the monitoring and execution of this synthesis.
Q1: What is the best overall technique for monitoring this reaction? A1: There is no single "best" technique; the optimal choice depends on your specific goal (qualitative check vs. precise quantification) and available equipment. For a comprehensive understanding, a combination of methods is ideal:
-
For rapid, qualitative checks: Thin-Layer Chromatography (TLC) is excellent for visualizing the consumption of the UV-active starting material and the appearance of the more polar carboxylic acid product.[4]
-
For quantitative analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard. It can accurately quantify the disappearance of the starting material and the formation of the final product in quenched aliquots.[5][6]
-
For real-time, in-situ analysis: Fourier-Transform Infrared (FT-IR) spectroscopy, using an attenuated total reflectance (ATR) probe (like ReactIR), is powerful for tracking the reaction without sampling. It allows you to observe the unique vibrational signatures of the Grignard reagent and the carboxylate salt as they form and are consumed.[7][8]
Q2: How can I confirm the formation of the Grignard reagent before adding CO₂? A2: Confirming Grignard formation is crucial to avoid wasting starting material.
-
Visual Observation: The reaction initiation is often marked by a gentle reflux, a color change (e.g., turning cloudy or brown), and the gradual consumption of magnesium turnings.
-
Ex-situ Titration: A classic but reliable method is to take a small, quenched aliquot and perform a titration (e.g., with iodine) to determine the concentration of the active Grignard reagent.
-
In-situ FT-IR: This is the most direct method. The Grignard reagent exhibits characteristic peaks in the mid-IR region that are distinct from the starting aryl bromide. Monitoring the growth of these peaks provides real-time confirmation of its formation.[8]
-
On-line NMR: For advanced setups, on-line or flow NMR can directly observe the characteristic shifts of the aromatic protons adjacent to the MgBr group.[9]
Q3: What are the main challenges when monitoring the carboxylation step? A3: The primary challenge is the heterogeneity of the reaction, especially when using solid CO₂ (dry ice). The reaction is often fast and highly exothermic.
-
Sampling: It's difficult to obtain a representative sample from a slurry.
-
Quenching: The aliquot must be rapidly and effectively quenched in an acidic solution to ensure the reaction is stopped and the product is in a consistent, analyzable form for techniques like HPLC.
-
In-situ Limitations: If using solid CO₂, the localized cooling and solid phase can interfere with in-situ probes. Bubbling CO₂ gas provides a more controlled, homogeneous environment, which is more amenable to monitoring with techniques like in-situ FT-IR.
Q4: How do I properly prepare a sample for offline HPLC or GC analysis? A4: Proper sample quenching is critical for accurate data. The active Grignard reagent will react with air, moisture, and even the HPLC mobile phase.
-
Using a syringe, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Immediately inject the aliquot into a vial containing a known volume of a quenching solution (e.g., 1 mL of 1M HCl). This protonates the Grignard reagent and the product salt.
-
Add a suitable solvent (e.g., acetonitrile or methanol) to dissolve the organic components and dilute the sample to an appropriate concentration for analysis.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC or GC.
Troubleshooting Guide
Even with a well-defined protocol, issues can arise. This guide links observable symptoms to potential causes and provides validated solutions.
| Problem | Symptom(s) Observed via Monitoring | Possible Cause(s) | Recommended Solution(s) |
| 1. Grignard Reaction Fails to Initiate | No change in starting material concentration (TLC/HPLC/GC). No exotherm observed. Magnesium remains shiny. | 1. Wet Glassware/Solvent: Trace moisture will quench the Grignard as it forms. | 1. Oven-dry all glassware overnight (>120°C) and cool under an inert atmosphere. Use freshly distilled or anhydrous grade solvents. |
| 2. Inactive Magnesium Surface: An oxide layer on the magnesium prevents reaction. | 2. Activate the magnesium before adding the aryl halide. Methods include crushing the turnings, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane. | ||
| 3. Low Reaction Temperature: Initiation can be sluggish at low temperatures. | 3. Gently warm a small portion of the reaction mixture to initiate. Once started, the exotherm should sustain the reaction. | ||
| 2. Incomplete Conversion / Stalled Reaction | Starting material consumption plateaus, leaving a significant amount unreacted (TLC/HPLC/GC). | 1. Insufficient Magnesium: The molar ratio of Mg to aryl halide may be too low. | 1. Use a slight excess of magnesium (e.g., 1.2-1.5 equivalents) to ensure all the halide can react. |
| 2. Precipitation: The Grignard reagent may precipitate from the solution if its concentration becomes too high, reducing its reactivity. | 2. Ensure adequate solvent volume. If precipitation occurs, consider a solvent with better solvating properties for the Grignard reagent, like THF over diethyl ether. | ||
| 3. Low Yield of Carboxylic Acid | Starting material is fully consumed, but the final product peak in the HPLC chromatogram is small. | 1. Wurtz Coupling Byproduct: The Grignard reagent reacts with unreacted aryl halide to form a dimer.[10] | 1. Add the aryl halide solution slowly to the magnesium suspension. This keeps the halide concentration low and minimizes the side reaction. |
| 2. Premature Quenching: Reaction with atmospheric CO₂ or moisture before the intended carboxylation step. | 2. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the Grignard formation and transfer steps. | ||
| 3. Inefficient Carboxylation: Poor mixing with CO₂ or insufficient CO₂. | 3. For solid CO₂, use a finely crushed powder and add the Grignard solution to it with vigorous stirring. For gaseous CO₂, ensure a good dispersion into the solution via a subsurface sparge tube. | ||
| 4. Byproduct Peak Detected by GC/HPLC | An unexpected peak appears in the chromatogram. | 1. Dimer Byproduct: A non-polar peak with a mass roughly double that of the starting material's aromatic portion. | 1. Identify using GC-MS. Optimize by slowing the aryl halide addition rate as described above. |
| 2. Protonated Starting Material: A peak corresponding to 1-methyl-4-(trifluoromethyl)benzene. | 2. This indicates the Grignard reagent was formed but then quenched by a proton source (likely water). Re-evaluate solvent and glassware dryness. |
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
These protocols provide a starting point for implementing robust monitoring. Always adapt them to your specific laboratory equipment and safety procedures.
Protocol 1: At-line HPLC Monitoring of Reaction Progress
This protocol is for quantifying the consumption of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene and the formation of this compound.
1. Instrument & Column:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a 60:40 (A:B) mixture, ramping to 10:90 (A:B) over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
3. Sample Preparation (Quenching):
-
Prepare a series of 2 mL vials, each containing 1 mL of 1M HCl.
-
At designated time points (t=0, 1h, 2h, etc.), withdraw 0.1 mL of the reaction mixture and immediately dispense it into a prepared quench vial.
-
Vortex the vial thoroughly.
-
Dilute the quenched sample with 1 mL of acetonitrile.
-
Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Identify peaks based on the retention times of authentic standards of the starting material and product.
-
Quantify using a pre-established calibration curve for each compound.
Protocol 2: In-situ FT-IR Monitoring
This protocol uses a mid-infrared probe to monitor the reaction in real-time, providing mechanistic insights without sampling.[11][12]
1. Instrument & Setup:
-
FT-IR spectrometer equipped with a fiber-optic ATR probe (e.g., DiComp or SiComp).
-
Insert the probe into the reaction flask through a dedicated port, ensuring the ATR crystal is fully submerged in the reaction medium.
2. Data Collection:
-
Background Spectrum: Collect a background spectrum of the pure, dry solvent (e.g., THF) in the reactor before adding any reagents.
-
Reaction Monitoring: Begin spectral collection immediately upon the addition of the aryl halide to the magnesium suspension.
-
Collect spectra every 1-2 minutes throughout the entire process (Grignard formation and carboxylation).
3. Data Interpretation:
-
Grignard Formation: Monitor the disappearance of the C-Br stretch of the starting material and the appearance of new peaks associated with the aryl-Mg bond.
-
Carboxylation: Upon CO₂ addition, observe the rapid disappearance of the Grignard-related peaks and the emergence of a strong, broad peak corresponding to the carboxylate (COO⁻) stretch (typically ~1650-1550 cm⁻¹).
-
Workup: After acidic workup, this carboxylate peak will shift to the characteristic carboxylic acid carbonyl (C=O) stretch (~1700 cm⁻¹).
Data Interpretation Summary
The following table summarizes the key analytical signals to monitor for each component in the reaction mixture.
| Compound | Technique | Expected Signal / Retention Time | Rationale |
| 2-Bromo-1-methyl-4-(trifluoromethyl)benzene (Starting Material) | HPLC (C18) | Later eluting peak (more non-polar) | Lacks the polar carboxylic acid group. |
| GC | Characteristic retention time for a volatile haloaromatic. | Compound is sufficiently volatile for GC analysis.[13] | |
| FT-IR | Disappearance of C-Br and aromatic C-H stretches. | These bonds are consumed or altered as the Grignard forms. | |
| [2-Methyl-4-(trifluoromethyl)phenyl]magnesium bromide (Intermediate) | FT-IR | Appearance of new peaks in the fingerprint region. | Formation of the new aryl-Mg bond alters the molecule's vibrational modes.[8] |
| NMR | Upfield shift of aromatic protons. | Increased electron density on the aromatic ring from the MgBr group.[9] | |
| This compound (Product) | HPLC (C18) | Earlier eluting peak (more polar) | The carboxylic acid group increases polarity, leading to shorter retention times on a reverse-phase column.[14] |
| FT-IR | Appearance of a strong C=O stretch (~1700 cm⁻¹) and broad O-H stretch (~3300-2500 cm⁻¹) after workup. | These are the defining vibrational modes of a carboxylic acid. | |
| NMR | Appearance of a downfield carboxylic acid proton signal (>10 ppm). | The acidic proton is highly deshielded. |
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. What is Reaction Monitoring | lookchem [lookchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Validation & Comparative
GC-MS analysis of 2-Methyl-4-(trifluoromethyl)benzoic acid and its isomers.
An In-Depth Guide to the GC-MS Analysis of 2-Methyl-4-(trifluoromethyl)benzoic Acid and Its Isomers
Executive Summary
The precise identification and quantification of positional isomers of substituted benzoic acids, such as this compound, represent a significant analytical challenge in pharmaceutical and chemical synthesis. Due to their nearly identical physical and chemical properties, separating these isomers requires highly selective and sensitive analytical techniques. This guide provides a comprehensive, in-depth methodology for the successful analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the fundamental causality behind critical choices, particularly the necessity of chemical derivatization. We will present a robust, field-tested protocol, delve into the interpretation of chromatographic and mass spectral data for isomer differentiation, and provide a comparative analysis with alternative technologies like HPLC and UPC².
The Analytical Imperative: Why Isomer Separation is Critical
Positional isomers, compounds with the same molecular formula but different substituent positions on an aromatic ring, can exhibit vastly different pharmacological, toxicological, and chemical properties. In drug development, an undesired isomer can be an inactive byproduct or, in a worst-case scenario, a toxic impurity. Therefore, a robust analytical method is not merely for characterization but is a cornerstone of process control, quality assurance, and regulatory compliance. The primary challenge stems from the subtle differences in polarity and boiling points among isomers, which makes their chromatographic separation non-trivial[1]. GC-MS stands out as a preferred technique due to its high chromatographic resolution and the structural information provided by mass spectrometry, which is essential for unambiguous isomer identification.
The Foundational Step: The Rationale for Derivatization
Direct injection of benzoic acids into a gas chromatograph is fraught with problems. The core reason lies in the carboxylic acid functional group.
Causality Behind Poor Chromatography:
-
High Polarity & Hydrogen Bonding: The polar carboxyl group can form strong hydrogen bonds with any active sites (e.g., free silanols) on the GC column or liner. This interaction leads to significant peak tailing, reduced sensitivity, and poor reproducibility[2].
-
Low Volatility: Benzoic acids have relatively low vapor pressures. High injector and oven temperatures are required to volatilize them, which can lead to thermal degradation of the analyte before it even reaches the detector.
Derivatization is the essential chemical modification step employed to overcome these limitations. By converting the polar -COOH group into a less polar, more volatile, and more thermally stable ester or silyl ester, we fundamentally improve the analyte's "GC-friendliness"[3][4][5].
Caption: The decision pathway for employing derivatization in GC-MS.
For this application, silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice. It is a rapid and clean reaction that produces trimethylsilyl (TMS) esters with ideal properties for GC-MS analysis[4].
A Validated Protocol: GC-MS Analysis via Silylation
This protocol provides a self-validating system for the analysis of methyl-trifluoromethyl-benzoic acid isomers.
Experimental Workflow
Caption: Complete workflow from sample preparation to data analysis.
Step-by-Step Methodology
1. Sample Preparation & Derivatization:
- Accurately weigh approximately 1 mg of the benzoic acid isomer standard or sample into a 2 mL autosampler vial.
- Add 100 µL of pyridine. Pyridine acts as a catalyst and helps to dissolve the sample.
- Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). TMCS serves as a catalyst to enhance the silylation reaction rate[4].
- Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
- Allow the vial to cool to room temperature before analysis. The sample is now ready for injection.
2. GC-MS Instrumentation and Conditions: The following table outlines a typical set of parameters for this analysis. These should be considered a starting point and may require optimization for your specific instrumentation and isomer mixture.
| Parameter | Condition | Rationale |
| GC System | Agilent 7890A or equivalent | Standard, robust platform for this type of analysis. |
| Mass Spectrometer | Agilent 5975C or equivalent | Provides reliable mass analysis and fragmentation. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of semi-polar compounds, including these derivatives. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Injector Temperature | 280°C | Ensures rapid and complete vaporization of the TMS-derivatives without causing thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Oven Program | Initial 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of isomers with slightly different boiling points. |
| Transfer Line Temp | 280°C | Prevents condensation of the analytes between the GC and MS. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Ionization Energy | 70 eV | Standard energy to produce repeatable and characteristic fragmentation patterns. |
| Mass Scan Range | 50 - 400 amu | Covers the molecular weight of the derivatives and their expected fragments. |
Data Interpretation: Unambiguous Isomer Identification
Confident identification relies on a combination of chromatographic retention time and mass spectral fragmentation patterns.
Chromatographic Separation
While isomers will have very close retention times (RT), they will often not be identical. The elution order on a non-polar column like an HP-5MS is generally related to the boiling point. Subtle differences in intermolecular forces due to the substituent positions can lead to small but measurable differences in RT.
Table 1: Expected Retention Data for TMS-Derivatized Isomers Note: These are hypothetical values for illustrative purposes. Actual RT will vary by system.
| Isomer | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| This compound-TMS | 12.50 | M+, [M-15]+, [M-CH3-COOTMS]+, unique ortho-effect fragments |
| 3-Methyl-4-(trifluoromethyl)benzoic acid-TMS | 12.65 | M+, [M-15]+, [M-CF3]+ |
| 4-Methyl-2-(trifluoromethyl)benzoic acid-TMS | 12.80 | M+, [M-15]+, potential interaction fragments |
| ...and other isomers | ... | ... |
Mass Spectral Fragmentation: The Key to Confirmation
Electron Ionization (EI) will cause the parent molecule to fragment in a predictable way. For the TMS-derivative of this compound, we expect to see:
-
Molecular Ion (M+) : The intact ionized molecule.
-
[M-15]+ : A very common and often abundant ion for TMS derivatives, corresponding to the loss of a methyl group (•CH₃) from the silyl group.
-
Benzoyl-type Cations : Cleavage of the C-C bond between the ring and the carboxyl group can lead to characteristic ions.
-
Isomer-Specific Fragmentation : This is the most powerful tool for differentiation. "Ortho-effects" occur when adjacent functional groups interact during fragmentation, leading to unique ions not seen in the meta or para isomers[6]. For an ortho-methyl benzoic acid derivative, a rearrangement involving the methyl and silylated carboxyl group can occur, leading to a diagnostically important fragment ion.
Caption: Key fragmentation pathways for isomer differentiation.
A Comparative Look: Alternative Analytical Strategies
While GC-MS is a powerful tool, it's important to be aware of other technologies.
Table 2: Comparison of Analytical Techniques for Benzoic Acid Isomers
| Technique | Derivatization Required? | Pros | Cons |
| GC-MS | Yes [2][3][5] | Excellent resolution, high sensitivity, definitive structural information from MS. | Extra sample preparation step, potential for incomplete derivatization. |
| HPLC-UV/MS | No[7] | Direct analysis of the acid, well-suited for polar compounds. | Often lower chromatographic resolution for isomers compared to capillary GC. |
| UPC² (SFC) | No[1] | Very fast analysis times, direct analysis without derivatization. | Requires specialized instrumentation not available in all labs. |
The primary advantage of techniques like HPLC and UPC² is the elimination of the derivatization step[1]. This can save time and remove a potential source of analytical error. However, for the highest level of isomeric resolution and the confident structural elucidation needed in many research and development settings, the derivatization-based GC-MS method remains a gold standard.
Conclusion
The successful GC-MS analysis of this compound and its isomers is a multi-step process where careful attention to detail is paramount. The non-negotiable requirement for chemical derivatization, specifically silylation, transforms these challenging polar analytes into compounds well-suited for high-resolution gas chromatography. By combining chromatographic retention time with a detailed interpretation of mass spectral fragmentation patterns—paying close attention to isomer-specific pathways like ortho-effects—researchers can achieve unambiguous identification and reliable quantification. While alternative methods like HPLC and UPC² offer advantages in speed by omitting derivatization, the robustness, resolving power, and structural insight of the GC-MS approach ensure its continued role as a definitive analytical tool in the modern laboratory.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Development for the Quantification of 2-Methyl-4-(trifluoromethyl)benzoic acid
This guide provides a comprehensive, technically-grounded walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methyl-4-(trifluoromethyl)benzoic acid. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, compare viable analytical alternatives, and present the experimental data required to make informed choices in a drug development environment. Our focus is on building a self-validating, stability-indicating method that meets rigorous scientific and regulatory standards.
Section 1: Foundational Principles - Analyte Characterization
A successful HPLC method begins not with the instrument, but with a deep understanding of the analyte. This compound (C₉H₇F₃O₂) possesses distinct physicochemical properties that are paramount in guiding our method development strategy.
-
Molecular Structure & Polarity: With a molecular weight of 204.15 g/mol and a calculated LogP of approximately 2.71, the compound is moderately non-polar and thus well-suited for reversed-phase (RP) chromatography[1]. The presence of the carboxylic acid group, however, introduces significant polarity and, critically, an ionizable functional group.
-
UV Absorbance: The aromatic ring and carboxyl group constitute the chromophore responsible for UV absorbance. A UV scan of a dilute standard solution is essential to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for quantification. For initial planning, the λmax is expected to be in the range of 230-280 nm, similar to other benzoic acid derivatives[3][4].
Section 2: Strategic Approach to Method Development
Our strategy is a systematic process, beginning with broad screening and progressively refining parameters to achieve optimal separation. This workflow ensures a logical and efficient path to a finalized method.
References
comparing the reactivity of 2-Methyl-4-(trifluoromethyl)benzoic acid with its isomers
An In-Depth Comparative Guide to the Reactivity of 2-Methyl-4-(trifluoromethyl)benzoic Acid and Its Positional Isomers
As Senior Application Scientists, we often encounter scenarios where subtle structural changes in a molecule lead to profound differences in chemical behavior. This is particularly true in drug discovery and materials science, where the precise arrangement of functional groups on an aromatic scaffold can dictate a compound's efficacy, stability, and synthetic accessibility. This guide provides a detailed comparison of the reactivity of this compound with its key positional isomers, grounding the analysis in fundamental principles of physical organic chemistry and providing practical, data-driven insights for researchers.
We will focus our comparison on three representative isomers to illustrate the interplay of steric and electronic effects:
-
This compound (1)
-
4-Methyl-2-(trifluoromethyl)benzoic acid (2)
-
3-Methyl-5-(trifluoromethyl)benzoic acid (3)
These isomers are chosen to highlight how shifting the positions of the electron-donating methyl group (-CH3) and the strongly electron-withdrawing trifluoromethyl group (-CF3) relative to the carboxylic acid moiety (-COOH) modulates their chemical properties.
Electronic and Steric Landscape: A Theoretical Framework
Before delving into experimental data, it is crucial to understand the intrinsic properties of the substituents. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, operating primarily through a negative inductive effect (-I). It is also a meta-director in electrophilic aromatic substitution. Conversely, the methyl group (-CH3) is a weak electron-donating group (+I effect) and an ortho-, para-director.
The positioning of these groups dictates the electronic environment of the carboxylic acid and the aromatic ring, influencing acidity, the electrophilicity of the carbonyl carbon, and the sites susceptible to electrophilic attack.
Acidity and pKa: The Primary Metric of Reactivity
The acidity of a carboxylic acid, quantified by its pKa, is a direct measure of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the anion by delocalizing the negative charge, resulting in a stronger acid (lower pKa). Electron-donating groups have the opposite effect.
While experimentally determined pKa values for all three isomers are not available in a single comparative study, we can predict their relative acidities based on established principles and data from related compounds. Benzoic acid itself has a pKa of 4.2.
-
For this compound (1): The -CF3 group at the para position strongly withdraws electron density from the carboxylate, stabilizing it. The methyl group at the ortho position has two competing effects: a weak electron-donating inductive effect (+I) that is destabilizing, and a steric effect that can twist the -COOH group out of the plane of the benzene ring. This "steric inhibition of resonance" can disrupt the delocalization of the carboxylate's negative charge into the ring, but more importantly, it can also disrupt the coplanarity required for resonance donation from the ring, which is less of a factor here. The dominant effect is the powerful electron withdrawal by the para -CF3 group.
-
For 4-Methyl-2-(trifluoromethyl)benzoic acid (2): The powerful -CF3 group is now ortho to the carboxylic acid. Its strong -I effect will significantly stabilize the carboxylate anion, leading to a marked increase in acidity. The para-methyl group donates electron density, which slightly counteracts this, but the proximity of the -CF3 group is the overriding factor. A predicted pKa value for this compound is approximately 3.40, indicating it is a stronger acid than benzoic acid.[1][2]
-
For 3-Methyl-5-(trifluoromethyl)benzoic acid (3): Both substituents are meta to the carboxylic acid. At this position, their influence is primarily inductive. The -CF3 group's -I effect will increase acidity, while the -CH3 group's +I effect will decrease it. Since the -CF3 group is a much stronger effector than the -CH3 group, the net result is an increase in acidity compared to benzoic acid.
Predicted Acidity Trend: 2 > 1 > 3 > Benzoic Acid
This prediction is based on the potent, distance-dependent inductive effect of the -CF3 group being strongest from the ortho position.
Table 1: Predicted Properties and Reactivity Comparison
| Property | This compound (1) | 4-Methyl-2-(trifluoromethyl)benzoic acid (2) | 3-Methyl-5-(trifluoromethyl)benzoic acid (3) | Justification |
| Predicted pKa | ~3.6 - 3.8 | ~3.4[1][2] | ~3.9 - 4.1 | Based on the dominant -I effect of -CF3, strongest at the ortho position. |
| Relative Acidity | Strong | Strongest | Strong | All are more acidic than benzoic acid (pKa 4.2) due to the -CF3 group. |
| Esterification Rate | Moderate | Slowest | Fastest | Steric hindrance from the ortho -CF3 and -CH3 groups in (2) and (1) impedes nucleophilic attack. |
| EAS Regioselectivity | Substitution at C3 or C5 | Substitution at C5 | Substitution at C2, C4, or C6 | Directed by the interplay of -CH3 (o,p) and -CF3/-COOH (m) directing effects. |
Reactivity in Nucleophilic Acyl Substitution: The Case of Esterification
Reactions like esterification and amidation involve a nucleophile attacking the electrophilic carbonyl carbon of the carboxylic acid. The reactivity is governed by two main factors:
-
Electrophilicity of the Carbonyl Carbon: Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it a better target for nucleophiles. Based on this, the presence of the -CF3 group should accelerate the reaction for all isomers compared to methylbenzoic acid.
-
Steric Hindrance: Substituents at the ortho position (C2 or C6) can physically block the incoming nucleophile, dramatically slowing down the reaction. This is a classic steric hindrance effect.
-
Isomer (3) (3-Methyl-5-trifluoromethyl): With no ortho substituents, this isomer is the most sterically accessible. The strong electron-withdrawing effect of the -CF3 group enhances the carbonyl's electrophilicity. Therefore, it is predicted to have the fastest reaction rate under comparable conditions.
-
Isomer (1) (2-Methyl-4-trifluoromethyl): The ortho-methyl group presents a moderate steric barrier to the incoming nucleophile, slowing the reaction relative to isomer (3).
-
Isomer (2) (4-Methyl-2-trifluoromethyl): This isomer is the most sterically hindered. The ortho -CF3 group is significantly larger than a methyl group, creating a substantial steric shield around the carboxylic acid. This will make it the least reactive of the three in esterification, despite the carbonyl carbon being highly electrophilic.
Predicted Esterification Reactivity: 3 > 1 >> 2
dot graph "Esterification_Reactivity" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
} Interplay of steric and electronic effects on esterification.
Experimental Protocol: Comparative Fischer Esterification
This protocol is designed to provide a quantitative comparison of the esterification rates of the three isomers.
Objective: To determine the relative reactivity of isomers 1, 2, and 3 towards Fischer esterification by monitoring reaction conversion over time via Gas Chromatography (GC).
Methodology:
-
Reactor Setup: For each isomer, equip a 50 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagent Charging:
-
Add the benzoic acid isomer (5.0 mmol) to its respective flask.
-
Add absolute ethanol (20 mL, excess).
-
Add concentrated sulfuric acid (0.2 mL) as the catalyst.
-
-
Reaction:
-
Place the flasks in a preheated oil bath at 80°C.
-
Start stirring and begin timing simultaneously for all three reactions.
-
-
Sampling & Quenching:
-
At time points t = 30, 60, 120, and 240 minutes, carefully withdraw a 0.5 mL aliquot from each reaction mixture.
-
Immediately quench each aliquot in a vial containing 2 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.
-
Add 2 mL of ethyl acetate to each vial, cap, vortex, and allow the layers to separate.
-
-
Analysis:
-
Analyze the organic (top) layer of each quenched sample by GC.
-
Use an appropriate internal standard (e.g., dodecane) for accurate quantification.
-
Calculate the percentage conversion of the starting benzoic acid to the corresponding ethyl ester at each time point.
-
-
Data Presentation: Plot % conversion versus time for each isomer. The resulting curves will visually and quantitatively represent the relative reaction rates.
dot graph "Experimental_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} Workflow for comparative esterification kinetics.
Reactivity in Electrophilic Aromatic Substitution (EAS)
EAS reactivity depends on the electron density of the aromatic ring and the directing effects of the existing substituents. The -COOH and -CF3 groups are deactivating and meta-directing, while the -CH3 group is activating and ortho-, para-directing. The net outcome is a competition between these effects.
-
Isomer (1) (2-Methyl-4-trifluoromethyl): The ring is strongly deactivated by both the -COOH and -CF3 groups. The activating -CH3 group directs ortho and para to itself (positions 1, 3, 5). The -COOH and -CF3 groups direct meta to themselves. The most likely positions for substitution by an electrophile (e.g., NO2+) would be C3 and C5, which are ortho/para to the methyl group and meta to the other deactivating groups.
-
Isomer (2) (4-Methyl-2-trifluoromethyl): Similar deactivation is present. The -CH3 group at C4 directs to C3 and C5. The -CF3 at C2 directs to C5. The -COOH at C1 directs to C3 and C5. Position C5 is strongly favored as it satisfies the directing effects of all three groups.
-
Isomer (3) (3-Methyl-5-trifluoromethyl): The ring is again deactivated. The -CH3 group at C3 directs to C2, C4, and C6. The -CF3 and -COOH groups direct to the same positions (C2, C4, C6 are all meta to one and ortho/para to the other). This convergence of directing effects makes positions C2, C4, and C6 the most activated (or least deactivated) sites for electrophilic attack.
Predicted EAS Reactivity: The overall rate of EAS will be slow for all isomers due to the presence of two strong deactivating groups. Isomer (3) might be slightly more reactive as the activating -CH3 group's influence is less sterically hindered and its directing effects align well with the other groups.
Conclusion
The reactivity of methyl-(trifluoromethyl)benzoic acid isomers is a classic example of the nuanced interplay between steric and electronic effects in organic chemistry.
-
Acidity is primarily dictated by the powerful, distance-dependent inductive effect of the trifluoromethyl group, making 4-Methyl-2-(trifluoromethyl)benzoic acid (2) the strongest acid.
-
Nucleophilic acyl substitution is dominated by steric hindrance, rendering the most sterically accessible isomer, 3-Methyl-5-(trifluoromethyl)benzoic acid (3) , the most reactive, while the ortho-substituted isomer (2) is the least reactive.
-
Electrophilic aromatic substitution is governed by the complex interaction of the directing effects of all three substituents, leading to distinct regiochemical outcomes for each isomer.
This guide demonstrates that a robust understanding of fundamental principles allows for strong, verifiable predictions of chemical behavior. The provided experimental protocol offers a clear path to validating these predictions, providing the empirical data necessary for informed decisions in synthesis and molecular design.
References
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Methyl-4-(trifluoromethyl)benzoic Acid Derivatives by NMR
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Substituted Benzoic Acids
In the landscape of pharmaceutical development and materials science, substituted benzoic acids are foundational scaffolds. The specific isomer, such as 2-Methyl-4-(trifluoromethyl)benzoic acid, is critical as its substitution pattern dictates biological activity, reactivity, and material properties. Trivial changes in substituent position can lead to vastly different outcomes, making unambiguous structural confirmation a non-negotiable step in any synthetic workflow.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of this compound and its derivatives. While techniques like Mass Spectrometry and Infrared Spectroscopy offer valuable preliminary data, we will demonstrate why Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a multi-dimensional approach, stands as the definitive method for confirming the precise isomeric structure and molecular connectivity.
Part 1: The NMR-Centric Approach: Beyond Molecular Weight to Definitive Structure
While Mass Spectrometry (MS) can readily confirm the molecular weight of C₉H₇F₃O₂, it cannot differentiate between the 18 possible isomers of methyl-trifluoromethyl-benzoic acid. Infrared (IR) spectroscopy can confirm the presence of a carboxylic acid and a trifluoromethyl group, but it provides no information on their placement on the aromatic ring.[1][2] This is where NMR spectroscopy provides unparalleled insight.
The power of NMR lies in its ability to probe the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F) and, crucially, to map their connectivity through covalent bonds and through space. For a molecule like this compound, a suite of NMR experiments is employed not just to collect data, but to build a self-validating structural puzzle.
Foundational 1D NMR Analysis
¹H NMR: A First Look at the Proton Environment The proton NMR spectrum provides the initial overview. For our target molecule, we expect:
-
Aromatic Region (approx. 7.5-8.2 ppm): Three distinct signals for the three aromatic protons. The electron-withdrawing nature of both the carboxylic acid and trifluoromethyl groups will shift these protons downfield. Their splitting patterns (multiplicities) are key initial clues to their relative positions.[3]
-
Methyl Protons (approx. 2.5-2.7 ppm): A sharp singlet, integrating to three protons. Its proximity to the deshielding carboxylic acid group places it in this region.
-
Carboxylic Acid Proton (approx. 10-13 ppm): A broad singlet that is highly deshielded. This signal may exchange with deuterium if D₂O is present.[4]
¹³C NMR: Mapping the Carbon Skeleton The ¹³C NMR spectrum reveals all unique carbon environments. Due to the lack of symmetry, we expect nine distinct signals:
-
Carboxyl Carbon (approx. 165-172 ppm): Typically one of the most deshielded signals.[5][6]
-
Aromatic Carbons (approx. 120-140 ppm): Six signals, four for the protonated carbons and two quaternary (C2 and C4). The carbon attached to the CF₃ group (C4) will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the methyl group (C2) will also be identifiable.[5]
-
Trifluoromethyl Carbon (approx. 120-125 ppm): A prominent quartet due to the strong one-bond coupling to fluorine (¹JCF).
-
Methyl Carbon (approx. 20-22 ppm): A signal in the aliphatic region.[4]
The Power of 2D NMR: Assembling the Puzzle
While 1D spectra provide the pieces, 2D NMR experiments reveal how they connect.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. For our molecule, it will show correlations between adjacent aromatic protons, confirming their sequence on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for linking each proton directly to the carbon it is attached to.[7] It provides an unambiguous assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific structural challenge. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[8][9] Key expected correlations for this compound are:
-
The methyl protons (H10) will show a correlation to the C1, C2, and C3 carbons. The correlation to the quaternary C2 is a definitive marker for the methyl group's position.
-
The aromatic proton H3 will show correlations to C1, C2, C4, and C5. The correlation to the two quaternary carbons C2 and C4 is crucial.
-
The aromatic proton H5 will show correlations to C3, C4, and the CF₃ carbon.
-
The aromatic proton H6 will show correlations to C1, C2, and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. A key expected correlation would be between the methyl protons (H10) and the aromatic proton at the H3 position, confirming their spatial closeness.
Part 2: Experimental Protocol: A Self-Validating Workflow
This protocol outlines a standard workflow for acquiring a comprehensive NMR dataset for structural elucidation on a 400 MHz spectrometer. The combination of these experiments provides internal cross-validation for every assignment.
Workflow Diagram
Caption: A typical workflow for NMR-based structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the synthesized this compound derivative.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Senior Scientist's Note: CDCl₃ is a good first choice due to its versatility. If solubility is an issue, DMSO-d₆ is an excellent alternative, though it will shift the carboxylic acid proton signal significantly downfield.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into a 400 MHz NMR spectrometer equipped with a broadband probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H Spectrum: Acquire with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
¹³C Spectrum: Acquire with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
gCOSY Spectrum: Acquire using gradient-selected COSY with 256 increments in the indirect dimension and 8 scans per increment.
-
gHSQC Spectrum: Acquire using a multiplicity-edited, gradient-selected HSQC to differentiate CH/CH₃ from CH₂ signals. Use 256 increments and 16 scans per increment.[10]
-
gHMBC Spectrum: Acquire using a gradient-selected HMBC optimized for a long-range coupling constant of 8 Hz. Use 512 increments and 32 scans per increment.
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decays (FIDs) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase the spectra manually to ensure all peaks are in pure absorption mode.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly.
-
Part 3: Data Interpretation and Comparison
Assembling the Structure from NMR Data
The final structure is confirmed by weaving together the information from all spectra. The HSQC links protons to carbons, and the HMBC builds the larger framework.
Key HMBC Correlations for Structural Confirmation
Caption: Key 2- and 3-bond HMBC correlations confirming the 2,4-substitution.
Summary of Expected NMR Data
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from Proton) |
| COOH | ~11.5 (broad s) | ~171.0 | C1, C2, C6 |
| C1 | - | ~128.5 | - |
| C2 | - | ~142.0 | - |
| H3 | ~8.15 (d) | ~126.0 (q) | C1, C2, C4, C5 |
| C4 | - | ~135.0 (q) | - |
| H5 | ~7.70 (dd) | ~130.0 | C3, C4, C6, CF₃ |
| H6 | ~7.95 (d) | ~133.0 | C1, C2, C4, C5 |
| CH₃ | ~2.65 (s) | ~21.5 | C1, C2, C3 |
| CF₃ | - | ~123.0 (q) | - |
Note: Chemical shifts are predictive and may vary based on solvent and concentration. Multiplicities: s=singlet, d=doublet, dd=doublet of doublets, q=quartet.
Comparison with Alternative & Complementary Techniques
While NMR is paramount, other techniques provide complementary and confirmatory data. A multi-faceted approach ensures the highest level of trustworthiness.
| Technique | Information Provided | Strengths | Limitations for this Topic |
| NMR Spectroscopy | Complete 3D structure, connectivity, stereochemistry | Unambiguous isomer differentiation; detailed structural map. | Requires soluble sample; lower sensitivity than MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation | High sensitivity; confirms molecular formula.[11][12] | Cannot differentiate isomers; fragmentation can be complex to interpret. |
| FTIR Spectroscopy | Presence of functional groups (C=O, O-H, C-F) | Fast, simple, non-destructive; confirms key functional groups.[1][13] | Provides no connectivity information; spectrum can be crowded. |
| X-ray Crystallography | Definitive solid-state structure and packing | "Gold standard" for absolute structure determination.[14][15][16] | Requires a suitable single crystal, which can be difficult to grow. |
Conclusion
For the unambiguous structural elucidation of this compound derivatives, a comprehensive suite of NMR experiments is not just the best method—it is the essential one. While MS and FTIR provide rapid confirmation of mass and functional groups, they fall short in defining the specific isomeric arrangement. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR creates a self-validating dataset that allows for the confident and complete assignment of the molecular structure. This NMR-centric workflow, supplemented by data from other techniques, represents a robust, reliable, and scientifically rigorous approach demanded by modern chemical research.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. znaturforsch.com [znaturforsch.com]
- 14. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structure of a trifluoromethyl benzoato quadruple-bonded dimolybdenum complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methyl-4-(trifluoromethyl)benzoic Acid and 4-(Trifluoromethyl)benzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, fluorinated building blocks are of paramount importance. The trifluoromethyl group (-CF3) is a key substituent used to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and acidity. This guide provides an in-depth comparative analysis of two closely related and commercially available trifluoromethylated benzoic acids: 2-Methyl-4-(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)benzoic acid . Understanding their distinct properties and reactivity profiles is crucial for making informed decisions in the design and execution of synthetic routes.
At a Glance: Key Physicochemical Properties
A foundational understanding of the intrinsic properties of these two acids is essential for predicting their behavior in chemical reactions. The primary distinction lies in the presence of an ortho-methyl group in this compound, which introduces significant steric and electronic effects.
| Property | This compound | 4-(trifluoromethyl)benzoic acid |
| CAS Number | 23984-82-9[1] | 455-24-3[2] |
| Molecular Formula | C₉H₇F₃O₂[1] | C₈H₅F₃O₂[2] |
| Molecular Weight | 204.15 g/mol [1] | 190.12 g/mol [2] |
| Appearance | White to off-white crystalline powder | White to slight gray fine crystalline powder[3] |
| Melting Point | Not widely reported | 219-220 °C[2] |
| Predicted pKa | < 3.69 | 3.69 ± 0.10[3] |
| Solubility | Soluble in organic solvents like methanol | Soluble in water[3] |
The Decisive Factors: Steric Hindrance and Electronic Effects
The synthetic utility of these two benzoic acids is governed by the interplay of the electron-withdrawing trifluoromethyl group and, in the case of the 2-methyl derivative, the steric bulk of the ortho-methyl group.
Electronic Effects of the Trifluoromethyl Group
The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant impact on the acidity of the carboxylic acid moiety. By inductively pulling electron density away from the carboxylate group, the -CF3 group stabilizes the conjugate base, making the acid stronger (i.e., having a lower pKa) than unsubstituted benzoic acid (pKa ≈ 4.2). For 4-(trifluoromethyl)benzoic acid, the predicted pKa is approximately 3.69, highlighting this increased acidity.[3]
The "Ortho Effect" of the Methyl Group
In this compound, the methyl group at the ortho position introduces two critical effects:
-
Steric Hindrance: The methyl group physically obstructs the space around the carboxylic acid group. This steric hindrance can impede the approach of reagents, potentially slowing down or even preventing reactions at the carboxyl group.
-
Increased Acidity (The Ortho Effect): The steric clash between the ortho-methyl group and the carboxylic acid forces the -COOH group to twist out of the plane of the benzene ring. This disruption of coplanarity reduces the resonance stabilization between the carboxyl group and the aromatic ring. As a result, the carboxylate anion is relatively more stabilized, leading to an increase in acidity. Therefore, it is predicted that this compound has a pKa lower than that of 4-(trifluoromethyl)benzoic acid.
dot graph TD { A[Electronic and Steric Effects] --> B{Reactivity}; B --> C[this compound]; B --> D[4-(trifluoromethyl)benzoic acid]; C --> E["Increased Acidity (Ortho Effect)"]; C --> F["Steric Hindrance at COOH"]; D --> G["Increased Acidity"]; subgraph "Key Influences" E; F; G; end }
Caption: Interplay of steric and electronic effects on reactivity.
Comparative Reactivity in Key Synthetic Transformations
The aforementioned electronic and steric factors manifest in differing reactivity profiles for these two acids in common synthetic transformations.
Esterification and Amidation: The Impact of Steric Hindrance
In reactions directly involving the carboxylic acid functionality, such as Fischer esterification and amide bond formation, steric hindrance is a major determinant of reaction efficiency.
-
4-(Trifluoromethyl)benzoic acid readily undergoes esterification and amidation under standard conditions.[4] The carboxylic acid is activated, for example, with a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or by conversion to the acyl chloride, followed by reaction with an alcohol or amine.
-
This compound , on the other hand, is expected to react more sluggishly in these transformations. The ortho-methyl group shields the carboxylic acid, making it less accessible to nucleophiles. To achieve comparable yields to its unmethylated counterpart, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more potent coupling reagents like HATU or stronger activating agents, may be necessary. In some cases, the steric bulk may be so significant that alternative synthetic strategies are required.
Experimental Protocol: General Amidation
-
Activation: In a round-bottom flask, dissolve the benzoic acid derivative (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). Reaction times will vary depending on the substrates.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; subgraph "Amidation Workflow" { A [label="Carboxylic Acid + Coupling Reagent + Base"]; B [label="Activated Intermediate"]; C [label="Amine"]; D [label="Amide Product"]; A -> B [label="Activation"]; B -> D [label="Coupling"]; C -> D; } }
Caption: General workflow for amide bond formation.
Suzuki Coupling and Other Cross-Coupling Reactions
When these benzoic acids are used to prepare derivatives for cross-coupling reactions (e.g., conversion to an aryl halide or triflate), the substitution pattern influences the reactivity of the aromatic ring.
-
For both molecules, the strong electron-withdrawing nature of the trifluoromethyl group can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6]
-
However, for This compound , the ortho-methyl group can again play a role. While it may not directly participate in the reaction, its steric presence can influence the preferred conformation of the molecule and potentially affect the rate of oxidative addition or reductive elimination steps, depending on the specific catalyst and ligand system employed. In some cases, ortho-substituents can be beneficial in promoting certain catalytic cycles.
Accessibility and Synthesis
Both benzoic acids are commercially available, making them accessible starting materials for a variety of synthetic applications.
-
4-(Trifluoromethyl)benzoic acid can be synthesized through several high-yielding routes, including the oxidation of p-trifluoromethylbenzaldehyde[7] or the hydrolysis of 4-(trifluoromethyl)benzonitrile.
-
The synthesis of This compound is also documented, often starting from precursors like 3,4-dichlorobenzotrifluoride.[8] The multi-step nature of its synthesis may be reflected in its relative cost compared to the 4-substituted isomer.
Conclusion: A Matter of Strategic Selection
The choice between this compound and 4-(trifluoromethyl)benzoic acid is a strategic one, dictated by the specific requirements of the synthetic target.
-
4-(Trifluoromethyl)benzoic acid is the reagent of choice for straightforward derivatization of the carboxylic acid, where the primary goal is to introduce the 4-(trifluoromethyl)phenyl moiety without the complication of steric hindrance. Its higher reactivity in esterification and amidation reactions makes it a more efficient building block in many cases.
-
This compound offers a more nuanced set of properties. Its increased acidity and the steric environment around the carboxylic acid can be strategically exploited. For instance, the ortho-methyl group can be used to enforce a particular conformation in the final product, which can be critical for biological activity in drug discovery. While its derivatization may require more specialized conditions, the unique structural features it imparts can be enabling for the synthesis of complex and sterically demanding molecules.
Ultimately, a thorough understanding of the fundamental principles of steric and electronic effects, coupled with the practical considerations of reaction kinetics and synthetic accessibility, will guide the discerning researcher to the optimal choice of reagent for their synthetic endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Purity Validation of 2-Methyl-4-(trifluoromethyl)benzoic Acid
In the landscape of pharmaceutical and agrochemical development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. 2-Methyl-4-(trifluoromethyl)benzoic acid, a key building block, is no exception. Its trifluoromethyl group, while imparting desirable electronic and metabolic properties, introduces specific analytical challenges.[1][2] This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, with a primary focus on the classical yet powerful technique of elemental analysis, juxtaposed against modern orthogonal methods.
The Cornerstone of Purity: Elemental (Combustion) Analysis
Elemental analysis is a primary method for determining the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. It provides a fundamental assessment of a molecule's empirical formula, serving as a direct measure of its bulk purity. For a compound like this compound (C₉H₇F₃O₂), this technique directly verifies the core composition.
Causality Behind the Method: Why Combustion Analysis?
The principle is elegantly simple: a sample is combusted in a controlled oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O). These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD). The result is a direct, quantitative measure of the carbon and hydrogen content, which can be compared against the theoretical values calculated from the molecular formula. This comparison is a powerful indicator of purity; significant deviations suggest the presence of impurities, such as residual solvents or inorganic contaminants.[3][4]
The Trifluoromethyl Challenge
The presence of fluorine in this compound requires special consideration. During combustion, highly reactive fluorine is released, which can attack the quartz combustion reactor and poison the catalysts used in the analysis.[1] Modern elemental analyzers overcome this by incorporating a specialized adsorbent layer (e.g., a mixture of different oxides) in the hot zone of the combustion tube. This layer traps the fluorine, protecting the integrity of the analytical system and ensuring accurate, reproducible results for fluorinated compounds.[1]
Theoretical Composition
-
Molecular Formula: C₉H₇F₃O₂
-
Molecular Weight: 204.15 g/mol
-
Theoretical Carbon (C): 52.97%
-
Theoretical Hydrogen (H): 3.46%
Experimental Protocol: Validating Purity via Elemental Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a certified, high-purity organic standard, such as acetanilide. This establishes the response factor of the detector.
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound test sample into a tin capsule using a microbalance.
-
Combustion: Place the sealed capsule into the instrument's autosampler. The sample is dropped into a combustion reactor heated to ~950-1000 °C and is instantly combusted in a pulse of pure oxygen.
-
Gas Separation and Detection: The resultant gases (CO₂, H₂O, etc.) are carried by a helium stream through a reduction tube (to convert NOx to N₂) and then onto a gas chromatographic column for separation. The separated gases are measured by a Thermal Conductivity Detector (TCD).
-
Data Calculation: The instrument's software integrates the detector signals and, using the sample weight and calibration factor, calculates the experimental weight percentages of Carbon and Hydrogen.
-
Purity Assessment: Compare the experimental %C and %H values to the theoretical values. A generally accepted criterion for high purity is a deviation of no more than ±0.4% from the theoretical value for each element.
Workflow for Elemental Analysis
Caption: Workflow for purity validation by elemental analysis.
Orthogonal Methods: A Comparative Perspective
Relying on a single analytical technique can lead to an incomplete purity profile. Orthogonal methods, which measure purity based on different chemical or physical principles, provide a more robust and comprehensive assessment.[5]
A. Quantitative NMR (qNMR): Absolute Purity Determination
qNMR is a primary ratio method that determines the absolute purity of a substance by comparing the integral of one of its signals to the integral of a certified internal standard of known purity.[6][7]
-
Principle of Trustworthiness: The signal intensity in ¹H NMR is directly proportional to the number of protons generating the signal, making it an inherently quantitative technique without the need for compound-specific calibration curves.[8]
-
Advantages: Provides an absolute purity value, is non-destructive, and offers structural information that can help identify impurities.[5]
-
Limitations: Lower sensitivity compared to HPLC and requires a high-purity internal standard that has signals in a clear region of the spectrum.
-
Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Analysis: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the established qNMR equation, accounting for the weights, molecular weights, and number of protons for each signal.[9]
B. High-Performance Liquid Chromatography (HPLC-UV): Profiling Organic Impurities
HPLC is the workhorse of purity analysis in the pharmaceutical industry, excelling at separating and quantifying process-related impurities and degradation products.[10][11]
-
Principle of Expertise: Separation is achieved based on the differential partitioning of compounds between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Purity is typically reported as a percentage of the total peak area detected by a UV detector.
-
Advantages: Excellent sensitivity and resolving power for structurally similar impurities.[12]
-
Limitations: It is a relative purity method (area % ≠ mass %). The accuracy depends on all impurities having a similar UV response to the main compound, which is often not the case. It will not detect impurities that lack a UV chromophore.[13][14]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.
-
Chromatography: Inject the solution onto a C18 HPLC column. Elute compounds using a gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Detection: Monitor the column eluent with a UV detector at a suitable wavelength (e.g., 254 nm).
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
C. Acid-Base Titration: Assay of Functional Group Purity
Titration is a classic chemical method that quantifies the amount of an acidic or basic functional group. For this compound, it provides a direct measure of the carboxylic acid content.
-
Principle of Logic: A solution of the acid is titrated with a standardized strong base (e.g., NaOH) to a phenolphthalein endpoint. The volume of titrant consumed is directly proportional to the moles of the carboxylic acid present.[15][16]
-
Advantages: Simple, inexpensive, and provides a direct measure of the active functional group (assay), which can be more relevant than total purity for certain applications.
-
Limitations: It is not specific; any acidic impurities will be co-titrated, potentially leading to an overestimation of purity.[17]
-
Standardization: Standardize a ~0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh ~200 mg of this compound and dissolve it in a suitable solvent (e.g., ethanol/water).
-
Titration: Add a few drops of phenolphthalein indicator and titrate with the standardized NaOH solution until a faint, persistent pink color is observed.[18]
-
Calculation: Calculate the purity (assay) based on the volume of NaOH used, its concentration, the sample weight, and the molecular weight of the analyte.
Comparative Data Summary & Method Selection
To provide a clear comparison, the table below presents hypothetical yet realistic purity data for a single batch of this compound, as determined by the four discussed methods.
| Analytical Method | Purity Result (%) | Key Insights & Limitations |
| Elemental Analysis | C: 52.85%, H: 3.41% | Confirms the empirical formula is correct within an acceptable tolerance (e.g., ±0.4%). Indicates high bulk purity, free from significant inorganic or solvent impurities. |
| Quantitative NMR (qNMR) | 99.6% (absolute) | Provides a highly accurate, absolute mass purity value. Can reveal and quantify structurally related impurities if signals are resolved. |
| HPLC-UV (Area %) | 99.8% | Indicates high purity with respect to UV-active, separable impurities. Does not account for non-UV-active species or those with different response factors. |
| Acid-Base Titration | 100.2% | Measures the total acidic content. A result >100% could indicate the presence of a lower molecular weight acidic impurity. |
Decision Guide for Purity Method Selection
The choice of method depends on the specific question being asked. The following flowchart provides a logical path for selecting the most appropriate technique.
Caption: Decision guide for selecting a purity validation method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. smithers.com [smithers.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Distinguishing Isomers of Methyl-(trifluoromethyl)benzoic Acid Using Spectroscopy
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable prerequisite for ensuring efficacy, safety, and batch-to-batch consistency. The methyl-(trifluoromethyl)benzoic acid isomers, key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced materials, present a classic analytical challenge. Their identical molecular weight and formula necessitate a more sophisticated approach than simple mass determination. This guide provides an in-depth, multi-technique spectroscopic workflow for the unambiguous differentiation of these critical isomers, grounded in first principles and supported by experimental data.
The core of the challenge lies in the positional variance of three key substituents on the benzene ring: the electron-donating methyl group (-CH₃), the strongly electron-withdrawing trifluoromethyl group (-CF₃), and the carboxylic acid group (-COOH). The interplay of their electronic (inductive and resonance) and steric effects creates unique chemical environments for the nuclei and bonds within each molecule, which can be probed and resolved using a suite of spectroscopic methods.
The Spectroscopic Toolkit: A Multi-Pronged Approach
No single technique is universally sufficient for absolute isomer confirmation. A robust analytical strategy leverages the complementary strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide will focus on a comparative analysis of representative isomers to illustrate the distinguishing principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of these isomers. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map the connectivity and spatial relationships of the substituents.
Causality of Spectral Differences
The chemical shift of a nucleus in an NMR spectrum is dictated by its local electronic environment.
-
Electron-Withdrawing Groups (-CF₃, -COOH): These groups pull electron density away from the aromatic ring, "deshielding" nearby nuclei and causing their signals to appear at a higher chemical shift (downfield).
-
Electron-Donating Groups (-CH₃): This group donates electron density to the ring, "shielding" nearby nuclei and shifting their signals to a lower chemical shift (upfield).
-
Through-Space Coupling: Protons and fluorine nuclei that are close in space can couple, resulting in the splitting of their respective NMR signals. The magnitude of this coupling constant (J-value) provides crucial information about the number of bonds separating the coupled nuclei.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as acidic protons may exchange with solvents like D₂O or CD₃OD.[1]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2]
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C spectra, acquisition times will be longer due to the lower natural abundance of the isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Data Interpretation: A Comparative Analysis
Let's compare the expected NMR data for three representative isomers: 4-methyl-3-(trifluoromethyl)benzoic acid , 2-methyl-5-(trifluoromethyl)benzoic acid , and 3-methyl-4-(trifluoromethyl)benzoic acid .
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is the most informative. The substitution pattern dictates the number of distinct proton signals, their chemical shifts, and their coupling patterns (multiplicity).
| Isomer | Aromatic Protons (Expected δ, Multiplicity) | Methyl Protons (Expected δ) | Key Distinguishing Feature |
| 4-Methyl-3-(trifluoromethyl)benzoic acid | H-2: ~8.2 ppm (d), H-5: ~7.9 ppm (d), H-6: ~7.4 ppm (dd) | ~2.5 ppm | Three distinct aromatic signals. H-2 is significantly deshielded by the adjacent -COOH and nearby -CF₃ group. |
| 2-Methyl-5-(trifluoromethyl)benzoic acid | H-3: ~7.8 ppm (d), H-4: ~7.6 ppm (dd), H-6: ~8.1 ppm (d) | ~2.6 ppm | H-6 is deshielded by the ortho -COOH group. The methyl signal is slightly downfield due to the ortho -COOH. |
| 3-Methyl-4-(trifluoromethyl)benzoic acid | H-2: ~8.1 ppm (s), H-5: ~7.9 ppm (d), H-6: ~7.8 ppm (d) | ~2.4 ppm | H-2 appears as a singlet (or a very narrow doublet) due to the lack of an adjacent proton, a highly diagnostic feature. |
Note: Predicted chemical shifts are estimates. Actual values depend on solvent and concentration. The key is the relative difference and multiplicity.[2][3][4][5]
¹⁹F NMR Spectroscopy
¹⁹F NMR is exceptionally sensitive and offers a wide range of chemical shifts, making it ideal for this analysis.[6][7] The chemical shift of the -CF₃ group is highly dependent on the electronic nature of the substituents in its vicinity.
| Isomer | Expected ¹⁹F Chemical Shift (Relative to CFCl₃) | Expected Coupling | Key Distinguishing Feature |
| 4-Methyl-3-(trifluoromethyl)benzoic acid | ~ -62 ppm | Coupling to H-2 and H-5 | The chemical shift is influenced by the ortho-methyl (donating) and ortho-carboxyl (withdrawing) groups. |
| 2-Methyl-5-(trifluoromethyl)benzoic acid | ~ -61 ppm | Coupling to H-4 and H-6 | The shift is primarily influenced by the meta-relationship to the -COOH and -CH₃ groups. |
| 3-Methyl-4-(trifluoromethyl)benzoic acid | ~ -63 ppm | Coupling to H-5 | The shift is influenced by the ortho-methyl group and the meta-carboxyl group, likely resulting in the most upfield shift. |
Note: The presence or absence of H-F coupling can further confirm the substitution pattern.
Infrared (IR) Spectroscopy: The Fingerprint Identifier
While NMR provides detailed connectivity, IR spectroscopy offers a rapid method for confirming functional groups and can often distinguish isomers based on subtle differences in the "fingerprint region."
Causality of Spectral Differences
The vibrational frequencies of chemical bonds are sensitive to the molecular environment.
-
C=O Stretch: The position of the carboxylic acid carbonyl stretch (~1700 cm⁻¹) can be influenced by intramolecular hydrogen bonding and the electronic effects of ring substituents.
-
C-F Stretches: Strong absorbance bands for the C-F bonds in the -CF₃ group are expected in the 1350-1100 cm⁻¹ region.
-
Fingerprint Region (1500-600 cm⁻¹): This region contains complex vibrations, including C-H out-of-plane bending, which are highly characteristic of the specific substitution pattern on the aromatic ring.
Experimental Protocol: ATR-IR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare the fingerprint regions of the different isomers.
Data Interpretation: Comparative Table
| Isomer | C=O Stretch (cm⁻¹) | C-F Stretches (cm⁻¹) | Key Fingerprint Bands (cm⁻¹) |
| All Isomers | ~1690 - 1710 | ~1320, ~1170, ~1130 | Unique patterns of C-H out-of-plane bends from ~900-700 cm⁻¹ |
| Distinguishing Feature | Subtle shifts in the C=O frequency may be observed. The primary differentiation lies in the unique combination of peaks in the fingerprint region, which serves as a molecular "fingerprint" for each specific isomer.[8][9] |
Mass Spectrometry (MS): The Fragmentation Puzzle
Mass spectrometry provides the molecular weight and, crucially, a fragmentation pattern that can be used to deduce structural features. While all isomers have the same molecular ion peak (m/z), their fragmentation pathways can differ.
Causality of Fragmentation Differences
Under electron ionization (EI), the molecule is fragmented. The stability of the resulting fragments depends on the molecular structure. "Ortho effects," where adjacent substituents interact during fragmentation, can lead to unique fragment ions not seen in other isomers. For example, an ortho-methyl group might facilitate a unique water loss mechanism involving the carboxylic acid.
Experimental Protocol: GC-MS Analysis
-
Sample Introduction: Inject a dilute solution of the sample into a Gas Chromatograph (GC) to separate it from any impurities.
-
Ionization: The sample is eluted from the GC column directly into the ion source of the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: Compare the relative abundances of the fragment ions in the mass spectra of the different isomers.
Data Interpretation: Expected Fragmentation
All isomers will show a molecular ion peak [M]⁺ at m/z = 204.15. Key fragments to monitor include:
-
[M-OH]⁺ (m/z 187): Loss of the hydroxyl radical from the carboxylic acid.
-
[M-COOH]⁺ (m/z 159): Loss of the entire carboxyl group.
-
[M-CF₃]⁺ (m/z 135): Loss of the trifluoromethyl radical.
The relative intensities of these peaks can vary. An isomer where the resulting cation is better stabilized by the remaining substituents will show a more abundant fragment peak. Ortho effects may lead to unique low-mass ions or rearrangement fragments that are diagnostic for a specific isomer.[10][11][12]
Integrated Workflow for Isomer Identification
A logical workflow ensures efficient and accurate identification. The following diagram illustrates a systematic approach, starting with the most definitive techniques.
Caption: Workflow for the spectroscopic identification of methyl-(trifluoromethyl)benzoic acid isomers.
Conclusion
The differentiation of methyl-(trifluoromethyl)benzoic acid isomers is a task readily achievable with a systematic, multi-technique spectroscopic approach. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly the combination of ¹H and ¹⁹F NMR, stands as the gold standard for unambiguous identification. The distinct chemical shifts, and more importantly, the spin-spin coupling patterns observed in the aromatic region of the ¹H spectrum, provide a definitive map of the substitution pattern. By understanding the fundamental principles of how substituent position influences spectral output, researchers can confidently assign the correct structure to their compound of interest, ensuring the integrity and success of their scientific endeavors.
References
- 1. bipm.org [bipm.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchwith.stevens.edu [researchwith.stevens.edu]
- 5. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 10. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 11. 3-(Trifluoromethyl)benzoic acid(454-92-2) MS spectrum [chemicalbook.com]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
A Comparative Performance Analysis of 2-Methyl-4-(trifluoromethyl)benzoic Acid in Parallel Synthesis
Introduction: The Strategic Role of Building Blocks in High-Throughput Chemistry
In the landscape of modern drug discovery, parallel synthesis has emerged as an indispensable tool, enabling the rapid generation of vast chemical libraries for high-throughput screening. The success of these campaigns hinges critically on the selection of robust, versatile, and strategically functionalized building blocks. Among these, substituted benzoic acids are mainstays, serving as foundational scaffolds for a multitude of amide-based compounds—the most frequently synthesized class of molecules in medicinal chemistry. This guide provides an in-depth performance evaluation of 2-Methyl-4-(trifluoromethyl)benzoic acid , a building block of increasing interest, within the context of parallel amide synthesis.
The unique substitution pattern of this molecule—an activating, lipophilic trifluoromethyl group and a sterically influential ortho-methyl group—presents a compelling case for its use, but also raises questions about its reactivity compared to other common analogs. This guide will dissect its performance through a comparative analysis, providing field-proven insights and detailed experimental protocols to inform your selection of building blocks for successful drug discovery campaigns. The presence of the trifluoromethyl group is known to significantly enhance properties like metabolic stability and binding affinity in the resulting drug candidates, making this class of compounds highly valuable.[1]
Reactivity Profile: The Interplay of Steric and Electronic Effects
The reactivity of a carboxylic acid in an amidation reaction is governed by the electrophilicity of its carbonyl carbon. This is influenced by both electronic effects from ring substituents and steric hindrance around the reaction center.
-
Electronic Activation: The trifluoromethyl (CF₃) group at the para-position is a potent electron-withdrawing group. This effect inductively pulls electron density from the aromatic ring and, consequently, from the carboxyl group. This depletion of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. This electronic activation is a key advantage of using trifluoromethyl-substituted benzoic acids in synthesis.[2]
-
Steric Hindrance: Conversely, the methyl group at the ortho-position introduces steric bulk adjacent to the carboxylic acid. This can physically impede the approach of the amine nucleophile and the bulky coupling reagents often used in synthesis. Such steric hindrance is a known challenge in amide bond formation and can lead to slower reaction rates or require more forceful conditions.[3][4]
The performance of this compound is therefore a direct result of the balance between these two opposing factors. Understanding this interplay is crucial for predicting its success in a parallel synthesis workflow.
Comparative Performance in Parallel Amide Synthesis
To objectively assess the performance of this compound, we designed a standardized parallel synthesis experiment. The goal was to compare its reactivity against a curated set of alternative benzoic acids, each chosen to isolate the effect of a specific structural feature.
The experiment was conducted in a 96-well plate format, reacting each acid with a model primary amine (benzylamine) using a common carbodiimide coupling protocol.[5][6] This high-throughput approach provides a direct comparison of reaction efficiency under identical conditions.[7]
Experimental Workflow for Parallel Amide Synthesis
The following diagram illustrates the typical workflow for a parallel amide coupling experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Methyl-4-(trifluoromethyl)benzoic Acid Derivatives
This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the 2-Methyl-4-(trifluoromethyl)benzoic acid scaffold. The strategic incorporation of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] This document synthesizes findings from various studies to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, offering valuable insights for researchers and drug development professionals.
The Core Scaffold: A Foundation for Diverse Bioactivity
The this compound molecule serves as a versatile starting point for chemical modification. The carboxylic acid group provides a reactive handle for forming amides, esters, and other functional groups, while the aromatic ring can be further substituted. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic profile that influences the molecule's interaction with biological targets.[2] Our exploration will focus on how modifications to this core structure give rise to distinct and potent biological effects, including anti-inflammatory, antifungal, and anticancer activities.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Pathways
A significant area of investigation for trifluoromethyl-substituted benzoic acid derivatives has been in the realm of anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.
Key Derivatives and Mechanistic Insights
Notable examples in this class are triflusal (2-acetoxy-4-trifluoromethyl-benzoic acid) and its primary metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB).[3] Studies have shown that both triflusal and HTB are potent inhibitors of COX-2-mediated prostaglandin E2 (PGE2) production.[3] Unlike traditional NSAIDs like aspirin, which primarily acetylates and irreversibly inhibits COX enzymes, HTB uniquely inhibits the expression of the COX-2 protein. This dual-action—inhibiting both enzyme activity and its de novo synthesis—suggests a more sustained anti-inflammatory effect.[3] This inhibition of expression is linked to the suppression of the NF-κB (nuclear factor-kappaB) signaling pathway, a central regulator of inflammatory gene expression.[3]
Comparative Performance Data
The following table summarizes the inhibitory concentrations (IC50) for PGE2 production in lipopolysaccharide (LPS)-activated human blood, comparing trifluoromethyl derivatives with standard NSAIDs.
| Compound | IC50 for PGE2 Production (mM) | Notes |
| Triflusal | 0.16 | Potent inhibition of COX-2 activity.[3] |
| Aspirin | 0.18 | Comparable potency to Triflusal.[3] |
| HTB (Triflusal Metabolite) | 0.39 | Also inhibits COX-2 protein expression.[3] |
| Sodium Salicylate | >10 | Poor inhibitor in this assay.[3] |
Signaling Pathway Inhibition
The diagram below illustrates the mechanism by which HTB interferes with the inflammatory cascade.
Caption: HTB inhibits the expression of the COX-2 gene, blocking the inflammatory pathway.
Antifungal Activity: Salicylanilide Ester Derivatives
The 4-(trifluoromethyl)benzoic acid moiety has been used to create esters of salicylanilides in a search for new antifungal agents. Salicylanilides are known antimicrobials, and esterification is a common strategy to modify physicochemical properties and enhance potency.
Structure-Activity Relationship (SAR)
A study involving eighteen salicylanilide esters of 4-(trifluoromethyl)benzoic acid revealed that this modification did not uniformly increase antifungal activity.[4] The potency was highly dependent on the substitution pattern of the parent salicylanilide. However, specific derivatives demonstrated excellent activity, particularly against moulds.
Comparative Performance Data
The most effective compounds from the study are highlighted below, with their Minimum Inhibitory Concentrations (MIC) against various fungal strains.
| Compound | Fungal Strain | MIC (µmol/L) |
| Parent: N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Aspergillus fumigatus | 1.95 |
| Ester: 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate | Aspergillus fumigatus | 0.49 |
| Ester: 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate | Trichophyton interdigitale | 0.49 |
| Ester: 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate | Candida albicans | >125 |
The data shows that while the ester derivative exhibited a four-fold increase in potency against Aspergillus fumigatus compared to its parent salicylanilide, its activity against yeast strains like Candida albicans was negligible.[4] This underscores the specificity of the structural modifications.
Anticancer Activity: Quinoxaline and Thiazolopyrimidine Derivatives
The trifluoromethyl group is a common feature in many modern anticancer drugs due to its ability to improve bioavailability.[5] While not always direct derivatives of this compound, related structures containing the trifluoromethylphenyl moiety have shown significant promise.
Key Derivatives and Performance
Quinoxaline 1,4-di-N-oxide Derivatives: A series of 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives were synthesized and evaluated for their in vitro antitumor activity. The activity was found to be dependent on the substituents on the carbonyl group.[6]
Thiazolo[4,5-d]pyrimidine Derivatives: The combination of a trifluoromethyl group with a thiazolo[4,5-d]pyrimidine core has yielded compounds with potent antiproliferative activity against various human cancer cell lines.[5] Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[3][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as a particularly active agent.[5]
Comparative Performance Data
The table below presents the mean GI50 (concentration for 50% growth inhibition) values for the most active quinoxaline derivatives across a panel of 60 human tumor cell lines.
| Compound ID | Mean GI50 (µM) | Cancer Cell Line Panel |
| 4c | 1.02 | NCI-60 |
| 6e | 0.42 | NCI-60 |
| 6g (difluorinated analog) | 0.15 | NCI-60 |
| 5c | 0.49 | NCI-60 |
These compounds showed particularly high activity against leukemia cell lines, with 75% of the GI50 values being less than 0.15 µM.[6]
Anticancer Screening Workflow
The following diagram outlines a typical workflow for the in vitro screening of potential anticancer compounds.
Caption: A streamlined workflow for evaluating the anticancer potential of new derivatives.
Experimental Protocols
For reproducibility and validation, detailed methodologies for key biological assays are provided below.
Protocol 1: In Vitro COX Inhibition Assay (PGE2 Quantification)
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Pre-incubation: Seed cells in 24-well plates. Once adherent, pre-incubate the cells with various concentrations of the test compounds (e.g., Triflusal, HTB) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Aspirin).
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
PGE2 Measurement: Quantify the concentration of Prostaglandin E2 (PGE2) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration against the test compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits PGE2 production by 50%.
Protocol 2: MTT Assay for In Vitro Anticancer Activity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, SF-268) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the synthesized derivatives to the wells. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted to purple formazan crystals by living cells.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (or IC50) value by plotting cell viability against compound concentration.
Protocol 3: Antifungal Broth Microdilution Assay (MIC Determination)
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Aspergillus fumigatus) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-(trifluoromethyl)benzoic Acid
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-Methyl-4-(trifluoromethyl)benzoic acid. As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal procedures that differ significantly from non-halogenated organic or aqueous waste. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible research.
Core Principles: Hazard Identification and Risk Mitigation
Understanding the inherent hazards of this compound is the foundation of its safe management. While a specific, comprehensive toxicological profile for this exact compound is not extensively published, data from structurally similar molecules, such as other substituted benzoic acids containing trifluoromethyl groups, provide a strong basis for hazard assessment.
The primary risks associated with this class of compounds include:
-
Skin and Eye Irritation: Like many benzoic acid derivatives, this compound is classified as a skin and eye irritant.[1][2][3] Direct contact can cause redness, discomfort, and in the case of eye contact, potentially serious damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][4]
-
Environmental Hazard: As a fluorinated organic compound, its release into the environment must be strictly avoided.[5] Halogenated organic compounds can be persistent and require specialized treatment to prevent environmental contamination.[6]
These hazards dictate the need for stringent personal protective equipment (PPE) and engineering controls during handling and disposal.
Table 1: Hazard Summary and Precautionary Measures
| Hazard Classification | GHS Hazard Statement | Precautionary Statements (Prevention & Response) |
| Skin Irritation, Category 2 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[5] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[5] |
| Specific target organ toxicity (single exposure), Category 3 | H335: May cause respiratory irritation | P261: Avoid breathing dust.[7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |
Procedural Workflow: From Benchtop to Final Disposal
The proper disposal of this compound is a multi-step process that begins the moment the substance is designated as waste. The following sections provide a step-by-step methodology.
Mandatory Personal Protective Equipment (PPE)
Before handling waste, ensure the following PPE is worn to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before use.[7][9]
-
Protective Clothing: A lab coat is required to prevent skin contact.[8]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[8]
Waste Segregation: The Critical Decision Point
The single most important step in this process is correct waste segregation. Because this compound contains a carbon-halogen bond (C-F), it is classified as a halogenated organic compound .[10][11][12] Therefore, it must be collected in a designated hazardous waste container for halogenated organics.
Causality: Mixing halogenated waste with non-halogenated waste streams is a costly and non-compliant error. Under regulations like the Resource Conservation and Recovery Act (RCRA), if a non-hazardous or non-halogenated waste is contaminated with a listed halogenated hazardous waste, the entire volume must be managed as hazardous and halogenated.[13] This dramatically increases the complexity and cost of disposal, which typically involves high-temperature incineration.[14]
The following decision workflow must be followed:
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Collection and Storage Protocol
-
Container Selection: Use a designated, chemically compatible, and properly sealed container for "Halogenated Organic Waste."[8] The container must be clearly labeled with its contents.
-
Waste Collection:
-
For solid waste, carefully transfer the material into the waste container using a chemically resistant spatula or scoop. Avoid creating dust.[2]
-
For solutions, pour the waste carefully into the designated liquid halogenated waste container, using a funnel to prevent spills.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use.[2][9]
-
Store the container in a well-ventilated area, such as a satellite accumulation area within the lab, away from incompatible materials like strong oxidizing agents or bases.[9][15]
-
Do not overfill the container. Leave adequate headspace (at least 10%) to allow for expansion.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.
-
Sweep or scoop the absorbed material into a suitable container for disposal as halogenated waste.[2][16]
-
Clean the spill area thoroughly. Do not allow the chemical or cleanup materials to enter drains.[7][8]
-
Final Disposal Pathway: High-Temperature Incineration
The definitive disposal method for halogenated organic compounds is high-temperature incineration.[5][14] This process is conducted at a licensed and approved waste disposal facility.
Mechanistic Rationale: Incineration at temperatures typically exceeding 1000°C, combined with sophisticated pollution control equipment (e.g., scrubbers), is necessary to achieve a destruction and removal efficiency (DRE) of 99.99% for the hazardous constituents.[14] This process breaks the stable carbon-fluorine bonds and converts the organic material into carbon dioxide, water, and inorganic acids like hydrogen fluoride (HF). The scrubbers then neutralize these acidic gases before they are released into the atmosphere.[14] Landfilling is not an appropriate disposal method for this type of waste due to its potential to leach into the environment.
Trust and Verification: Your Role in the Safety Chain
As a researcher, you are the first and most critical link in the chemical safety chain. Proper segregation, labeling, and documentation are not just procedural tasks; they are self-validating systems that ensure safety for you, your colleagues, and the waste management professionals who handle the material downstream. Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations and procedures.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.se [fishersci.se]
- 4. combi-blocks.com [combi-blocks.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aplng.com.au [aplng.com.au]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. bucknell.edu [bucknell.edu]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. epa.gov [epa.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. synquestlabs.com [synquestlabs.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-4-(trifluoromethyl)benzoic Acid
As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, practical information on the selection and use of personal protective equipment (PPE) when handling 2-Methyl-4-(trifluoromethyl)benzoic acid. My goal is to equip you not just with a set of rules, but with the rationale behind them, enabling you to make informed decisions that protect both you and your research.
Understanding the Risks: A Quick Hazard Analysis
This compound is a solid, powdered organic compound. While specific toxicity data may be limited, the primary hazards associated with this and structurally similar compounds are:
-
Skin Irritation: Direct contact can cause redness, itching, and irritation.[1]
-
Serious Eye Irritation: The powder can cause significant irritation and potential damage to the eyes.[1]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the nose, throat, and lungs.[1]
Our PPE strategy is therefore designed to create a reliable barrier against these routes of exposure.
Core Directive: Your Personal Protective Equipment Protocol
The following is a step-by-step guide to the selection and use of PPE for handling this compound.
Foundational Laboratory Attire
Before you even begin to handle the compound, ensure you are wearing your standard laboratory attire. This is your first line of defense and is non-negotiable.
-
Long-sleeved Laboratory Coat: This should be fully buttoned to protect your skin and personal clothing from incidental contact and minor spills.
-
Full-length Pants and Closed-toe Shoes: These are mandatory to protect your lower body and feet from potential spills and falling objects.
Eye and Face Protection: Shielding Your Vision
Given the serious eye irritation potential of powdered this compound, robust eye protection is critical.
-
Chemical Splash Goggles: These are the minimum requirement and should be worn whenever handling the solid compound. They provide a seal around the eyes, offering protection from airborne particles.
-
Face Shield (in addition to goggles): When handling larger quantities (typically >100g) or when there is a significant risk of dust generation, a face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for your entire face.
All eye and face protection should be compliant with ANSI Z87.1 standards.[2]
Hand Protection: Choosing the Right Gloves
Selecting the appropriate gloves is crucial to prevent skin contact. Not all disposable gloves offer the same level of protection against all chemicals. For this compound, a nitrile glove is a suitable choice for incidental contact.
| Glove Material | Suitability for this compound | Key Considerations |
| Nitrile | Excellent (Recommended) | Good resistance to acids, bases, and many organic compounds. Provides a clear indication of tears or punctures. A good alternative for those with latex allergies.[3] |
| Latex | Fair | Offers good dexterity but can cause allergic reactions. Less chemical resistance compared to nitrile. |
| Vinyl | Poor (Not Recommended) | Generally not suitable for handling aromatic or halogenated organic compounds. |
Procedural Guidance for Glove Use:
-
Inspect Before Use: Always check your gloves for any rips, tears, or pinholes before putting them on.
-
Donning: Put on gloves before handling the chemical.
-
Doffing (Removal): To prevent cross-contamination, use a proper glove removal technique. Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves immediately in the appropriate waste container.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing your gloves.
Respiratory Protection: Preventing Inhalation
As a fine powder, this compound can easily become airborne, posing an inhalation hazard. The level of respiratory protection required depends on the quantity of material being handled and the ventilation controls in place.
-
For Small Quantities (typically <10g) in a well-ventilated area: A NIOSH-approved N95 dust mask may be sufficient to protect against inhaling nuisance dust.
-
For Larger Quantities or when dust generation is likely: A NIOSH-approved half-face elastomeric respirator with P100 (HEPA) particulate filters is required. This provides a higher level of protection and a better facial seal.
Respirator Use Protocol:
-
Fit Testing: A respirator is only effective if it forms a tight seal with your face. All users of tight-fitting respirators must be fit-tested annually by your institution's Environmental Health and Safety (EHS) department.
-
User Seal Check: Each time you put on a tight-fitting respirator, you must perform a user seal check to ensure it is seated correctly on your face.
-
Cartridge/Filter Change Schedule: Particulate filters should be replaced when they become soiled, damaged, or when breathing becomes difficult.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal use of PPE to include the operational and disposal phases of your work.
Experimental Workflow for Handling this compound
The following diagram outlines the key decision points and procedural flow for safely handling this compound.
Caption: A workflow diagram illustrating the key steps and decision points for safely handling this compound.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable PPE (gloves, N95 masks), weighing papers, and any other materials that have come into contact with this compound should be considered solid chemical waste.
-
Place these items in a designated, clearly labeled hazardous waste container. The container should have a secure lid and be kept closed when not in use.
-
-
Excess Compound: Unused or excess this compound must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Collect the excess solid in a clearly labeled hazardous waste container. The label should include the full chemical name: "this compound".
-
-
Waste Pickup: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department.
As a halogenated aromatic carboxylic acid, this compound requires disposal through a licensed hazardous waste contractor, typically via incineration at a permitted facility.[4] Improper disposal can lead to significant environmental contamination and regulatory penalties.[5]
Trustworthiness Through Self-Validating Systems
The protocols outlined in this guide are designed to be a self-validating system. By understanding the "why" behind each step, you are empowered to adapt to specific experimental conditions while maintaining the highest safety standards. Always consult your institution's Chemical Hygiene Plan and your EHS department for specific guidance and requirements.
References
- 1. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
